Plecanatide acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C67H108N18O28S4 |
|---|---|
Molecular Weight |
1741.9 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(1R,4S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C65H104N18O26S4.C2H4O2/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85;1-2(3)4/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109);1H3,(H,3,4)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48?,49-,50-;/m0./s1 |
InChI Key |
NTDAGCOLNINBIG-QDPGAZTQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into Plecanatide Acetate: A Structural Analog of Uroguanylin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide (B610132) acetate (B1210297), marketed under the brand name Trulance®, is a synthetic analog of the endogenous human gastrointestinal peptide, uroguanylin (B126073).[1][2] It is a potent agonist of the guanylate cyclase-C (GC-C) receptor and is approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) in adults.[3][4] This technical guide provides a comprehensive overview of plecanatide's core attributes, including its structure, mechanism of action, synthesis, and clinical efficacy, with a focus on the experimental data and methodologies that underpin its therapeutic use.
Structural Analogy to Uroguanylin
Plecanatide is a 16-amino acid peptide that is structurally very similar to human uroguanylin. The key difference is the substitution of aspartic acid at position 3 in uroguanylin with glutamic acid in plecanatide.[2] This single amino acid change enhances the peptide's stability while preserving its biological activity. Like uroguanylin, plecanatide has two disulfide bonds that are crucial for its three-dimensional structure and receptor binding.
Amino Acid Sequence Comparison:
| Peptide | Amino Acid Sequence |
| Human Uroguanylin | Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu |
| Plecanatide | Asn-Asp-Glu -Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu |
This structural similarity allows plecanatide to mimic the physiological effects of uroguanylin in the gastrointestinal tract.
Mechanism of Action: Guanylate Cyclase-C Agonism
Plecanatide exerts its therapeutic effect by acting as a selective agonist of the guanylate cyclase-C (GC-C) receptor, which is located on the apical surface of intestinal epithelial cells. The binding of plecanatide to the GC-C receptor initiates a downstream signaling cascade.
Signaling Pathway:
-
Receptor Binding and Activation: Plecanatide binds to the extracellular domain of the GC-C receptor.
-
Conversion of GTP to cGMP: This binding event stimulates the intracellular catalytic domain of the receptor to convert guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Activation of Protein Kinase G II (PKGII): The accumulation of intracellular cGMP activates protein kinase G II.
-
Phosphorylation of CFTR: PKGII then phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel.
-
Ion and Fluid Secretion: The activated CFTR channel opens, leading to the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen. This increase in luminal anions is followed by the paracellular movement of sodium (Na+) and water, resulting in increased intestinal fluid and accelerated transit of stool.
This localized action within the gastrointestinal tract means that plecanatide has minimal systemic absorption, with plasma concentrations of the drug and its active metabolite being below the limit of quantitation after oral administration.
Plecanatide's signaling cascade in intestinal epithelial cells.
Clinical Efficacy
The efficacy of plecanatide has been established in several large, randomized, double-blind, placebo-controlled Phase 3 clinical trials for both Chronic Idiopathic Constipation (CIC) and Irritable Bowel Syndrome with Constipation (IBS-C).
Chronic Idiopathic Constipation (CIC)
The primary efficacy endpoint in CIC trials was the percentage of "durable overall complete spontaneous bowel movement (CSBM) responders." A responder was defined as a patient who had at least 3 CSBMs in a given week and an increase of at least 1 CSBM from baseline in the same week for at least 9 of the 12 treatment weeks, and for at least 3 of the last 4 weeks of the study.
| Trial / Study | Plecanatide Dose | Percentage of Responders | Placebo | P-value |
| Phase 3 Trial 1 | 3 mg | 21.0% | 10.2% | <0.001 |
| 6 mg | 19.5% | 10.2% | <0.001 | |
| Phase 3 Trial 2 | 3 mg | 20.1% | 12.8% | =0.004 |
| 6 mg | 20.0% | 12.8% | =0.004 |
Irritable Bowel Syndrome with Constipation (IBS-C)
For IBS-C, the primary endpoint was the percentage of "overall responders," defined as patients who experienced at least a 30% reduction in their worst abdominal pain and an increase of at least one CSBM from baseline in the same week for at least 6 of the 12 treatment weeks.
| Trial / Study | Plecanatide Dose | Percentage of Responders | Placebo | P-value |
| Integrated Analysis (2 Phase 3 Trials) | 3 mg | 25.6% | 16.0% | <0.001 |
| 6 mg | 26.7% | 16.0% | <0.001 |
Across trials for both indications, plecanatide also demonstrated significant improvements in secondary endpoints, including stool consistency, straining, and bloating. The most common adverse event reported was diarrhea.
Experimental Protocols
In Vitro Bioactivity: cGMP Stimulation Assay
The biological activity of plecanatide is typically assessed by its ability to stimulate the production of intracellular cGMP in a human colon carcinoma cell line, such as T84 cells, which endogenously express the GC-C receptor.
Principle: This assay measures the dose-dependent increase in intracellular cGMP concentration in T84 cells upon stimulation with plecanatide. The resulting data is used to determine the EC50 (half-maximal effective concentration) of the compound.
Detailed Methodology:
-
Cell Culture: T84 cells are cultured in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum) in 96-well plates until they form a confluent monolayer.
-
Pre-incubation: The cell monolayer is washed twice with phosphate-buffered saline (PBS). A phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is added to the wells to prevent the degradation of cGMP. The cells are incubated for a short period (e.g., 10 minutes) at 37°C.
-
Plecanatide Stimulation: Serial dilutions of plecanatide are prepared in the assay medium (containing IBMX) and added to the respective wells. A vehicle control (medium with IBMX but without plecanatide) is also included. The cells are then incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: The reaction is terminated by removing the medium and adding a lysis buffer (e.g., 0.1 M HCl) to release the intracellular cGMP.
-
cGMP Quantification: The concentration of cGMP in the cell lysates is determined using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The cGMP concentrations are normalized to the protein concentration in each well. A dose-response curve is generated by plotting the normalized cGMP concentration against the logarithm of the plecanatide concentration. The EC50 value is then calculated from this curve. Plecanatide has been shown to have an EC50 of approximately 190 nM in T84 cells.
Workflow for the in vitro cGMP stimulation assay.
Synthesis of Plecanatide: Solid-Phase Peptide Synthesis (SPPS)
Plecanatide is synthesized using a solid-phase peptide synthesis (SPPS) approach, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Principle: The peptide is assembled in a stepwise manner on a solid support (resin). Each amino acid is added sequentially, with its alpha-amino group temporarily protected by an Fmoc group.
Generalized Protocol:
-
Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride (2-ClTrt) resin, is swelled in a solvent like dichloromethane (B109758) (DCM).
-
First Amino Acid Attachment: The C-terminal amino acid (Fmoc-Leu-OH) is coupled to the resin.
-
Iterative Cycles of Deprotection and Coupling:
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU/HOBt) and added to the resin to form a new peptide bond.
-
Washing: The resin is washed thoroughly after each deprotection and coupling step to remove excess reagents and byproducts.
-
-
Cleavage and Deprotection: Once the entire 16-amino acid sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Disulfide Bond Formation: The linear peptide is then subjected to oxidative conditions to facilitate the formation of the two intramolecular disulfide bonds.
-
Purification: The crude plecanatide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Generalized workflow for the solid-phase synthesis of plecanatide.
Conclusion
Plecanatide acetate represents a targeted therapeutic approach for functional gastrointestinal disorders characterized by constipation. Its close structural and functional resemblance to the endogenous peptide uroguanylin, combined with a localized mechanism of action within the gut, provides an effective and generally well-tolerated treatment option for patients with CIC and IBS-C. The robust clinical data, supported by well-defined in vitro and synthetic methodologies, establishes plecanatide as a significant advancement in the management of these conditions.
References
- 1. Efficacy and Safety of Plecanatide in Treatment of Irritable Bowel Syndrome With Constipation and Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Plecanatide Acetate cGMP Stimulation Assay
This technical guide provides a comprehensive overview of the plecanatide (B610132) acetate (B1210297) cyclic guanosine (B1672433) monophosphate (cGMP) stimulation assay, a critical tool for researchers, scientists, and drug development professionals in the gastrointestinal field. This document details the underlying scientific principles, experimental protocols, and data interpretation related to the bioactivity of plecanatide, a guanylate cyclase-C (GC-C) agonist.
Introduction: The Role of Plecanatide and cGMP Signaling
Plecanatide is a synthetic analog of human uroguanylin, a naturally occurring gastrointestinal peptide.[1] It functions by binding to and activating the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells.[2][3] This activation of GC-C triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) intracellularly.[3] The subsequent increase in cGMP levels initiates a cascade of downstream events, primarily the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[2] This leads to increased secretion of chloride and bicarbonate into the intestinal lumen, which in turn increases intestinal fluid and accelerates transit.
The cGMP stimulation assay is a robust in vitro method to quantify the bioactivity of plecanatide by measuring its ability to stimulate cGMP production in a human colon carcinoma cell line, T84. This assay is fundamental in the research and development of GC-C agonists for therapeutic applications.
Signaling Pathway of Plecanatide-Mediated cGMP Stimulation
The mechanism of action of plecanatide involves a well-defined signaling pathway within intestinal epithelial cells. Upon oral administration, plecanatide acts locally on the luminal surface of these cells. The binding of plecanatide to the extracellular domain of the GC-C receptor induces a conformational change that activates the intracellular catalytic domain of the enzyme. This activated enzyme then catalyzes the conversion of GTP to cGMP. The elevated intracellular cGMP acts as a second messenger, leading to the activation of protein kinase G II (PKGII), which in turn phosphorylates and opens the CFTR channel, resulting in ion and water secretion into the intestinal lumen.
Plecanatide Signaling Pathway
Experimental Protocol: cGMP Stimulation Assay in T84 Cells
This section provides a detailed methodology for assessing the bioactivity of plecanatide using a cGMP stimulation assay with the T84 human colon carcinoma cell line.
Materials and Reagents
-
T84 human colon carcinoma cells (ATCC CCL-248)
-
Dulbecco's Modified Eagle's Medium/Nutrient Mixture F-12 (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Plecanatide acetate
-
3-isobutyl-1-methylxanthine (IBMX)
-
0.1 M Hydrochloric acid (HCl)
-
Commercial cGMP ELISA kit
-
Protein assay kit (e.g., BCA assay)
-
96-well tissue culture plates
-
Microplate reader
Experimental Workflow
The workflow for the cGMP stimulation assay involves several key steps, from cell culture to data analysis.
References
discovery and development of plecanatide as a therapeutic agent
An In-depth Technical Guide to the Discovery and Development of Plecanatide (B610132)
Abstract
Plecanatide (marketed as Trulance®) is a second-in-class guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) in adults. Developed as a synthetic analog of the endogenous human peptide uroguanylin (B126073), plecanatide utilizes a targeted, luminal-acting mechanism to stimulate intestinal fluid secretion and accelerate transit. Its design as a uroguanylin analog is intended to replicate the physiological activity of the native peptide. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental protocols that defined the therapeutic profile of plecanatide.
Discovery and Design
The development of plecanatide was founded on understanding the physiological roles of the endogenous peptides guanylin (B122020) and uroguanylin, which regulate intestinal fluid and electrolyte balance by activating the GC-C receptor. Plecanatide is a 16-amino acid synthetic peptide that is a structural analog of human uroguanylin. It is thought to replicate the activity of human uroguanylin by binding to and activating GC-C receptors in the epithelial lining of the gastrointestinal mucosa in a pH-sensitive manner. In preclinical models, plecanatide demonstrated a binding potency eight times that of uroguanylin.
Mechanism of Action
Plecanatide is an agonist of guanylate cyclase-C (GC-C) and acts locally on the luminal surface of intestinal epithelial cells. Its mechanism of action involves the following steps:
-
Receptor Binding: Plecanatide and its active metabolite bind to GC-C receptors on intestinal epithelial cells.
-
cGMP Production: This binding activates GC-C, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), thereby increasing intracellular cGMP concentrations.
-
CFTR Activation: The elevated intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.
-
Ion and Fluid Secretion: Activation of CFTR results in the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen. This creates an osmotic gradient that draws water into the lumen, increasing intestinal fluid.
-
Improved Transit: The increased fluid softens the stool and accelerates gastrointestinal transit, alleviating the symptoms of constipation.
In animal models of visceral pain, plecanatide was also found to reduce abdominal muscle contractions, suggesting an anti-nociceptive effect, though the exact mechanism for this is not fully elucidated.
Pharmacokinetics
Plecanatide is minimally absorbed and has negligible systemic availability following oral administration. Consequently, standard pharmacokinetic parameters like half-life and maximum concentration cannot be calculated as plasma concentrations of the drug and its active metabolite are below the limit of quantitation after a 3 mg oral dose.
-
Metabolism: Plecanatide is metabolized within the gastrointestinal tract to an active metabolite through the loss of its terminal leucine (B10760876) moiety. Both the parent drug and the metabolite are then proteolytically degraded into smaller peptides and amino acids within the intestinal lumen.
-
Distribution: Given its minimal absorption, plecanatide is expected to have minimal tissue distribution. It exhibits little to no binding to human serum albumin or human α-1-acid glycoprotein.
-
Excretion: Human excretion studies have not been conducted.
Clinical Development
The efficacy and safety of plecanatide were established in large, randomized, double-blind, placebo-controlled Phase III clinical trials for both CIC and IBS-C.
Chronic Idiopathic Constipation (CIC)
Two pivotal Phase III trials (Study 1 and Study 2) evaluated plecanatide in over 1,775 adult patients meeting modified Rome III criteria for CIC. Patients were randomized to receive 3 mg or 6 mg of plecanatide or a placebo once daily for 12 weeks. The primary endpoint was the percentage of "durable overall responders," defined as patients having at least three complete spontaneous bowel movements (CSBMs) per week and an increase of at least one CSBM from baseline for the same week, for at least 9 of the 12 treatment weeks and at least 3 of the last 4 weeks.
Table 1: Efficacy of Plecanatide in Phase III CIC Trials (12 Weeks)
| Endpoint | Study 1 | Study 2 |
|---|---|---|
| Primary Endpoint: Durable Overall CSBM Responders | ||
| Placebo | 10.2% | 12.8% |
| Plecanatide 3 mg | 21.0% (p<0.001 vs placebo) | 20.1% (p=0.004 vs placebo) |
| Plecanatide 6 mg | 19.5% (p<0.001 vs placebo) | 20.0% (p=0.004 vs placebo) |
| Secondary Endpoint: Mean Weekly CSBM Frequency Change from Baseline | ||
| Placebo | +1.2 | N/A |
| Plecanatide 3 mg | +2.5 (p<0.001 vs placebo) | N/A |
| Plecanatide 6 mg | +2.2 (p<0.001 vs placebo) | N/A |
Note: Data presented is based on reported results from separate publications of the pivotal trials.
Irritable Bowel Syndrome with Constipation (IBS-C)
Similarly, two Phase III trials (Study 3 and Study 4) assessed plecanatide's efficacy in over 2,100 adult patients with IBS-C. The primary endpoint was the percentage of "overall responders," defined as patients who met both stool frequency and abdominal pain responder criteria in the same week for at least 6 of the 12 treatment weeks.
Table 2: Efficacy of Plecanatide in Phase III IBS-C Trials (12 Weeks)
| Endpoint | Study 3 (n=699) | Study 4 (n=754) | Integrated Analysis |
|---|---|---|---|
| Primary Endpoint: Overall Responders | |||
| Placebo | 17.8% | 14.2% | 16.0% |
| Plecanatide 3 mg | 30.2% (p<0.001 vs placebo) | 21.5% (p=0.009 vs placebo) | 25.6% (p<0.001 vs placebo) |
| Plecanatide 6 mg | 29.5% (p<0.001 vs placebo) | 24.0% (p<0.001 vs placebo) | 26.7% (p<0.001 vs placebo) |
Note: Data presented is based on reported results from separate publications of the pivotal trials and a subsequent integrated analysis.
Safety and Tolerability
Across all Phase III trials for both indications, plecanatide was well-tolerated. As a minimally absorbed drug, it demonstrated an excellent safety profile with no evidence of systemic side effects. The most common adverse event was diarrhea.
Table 3: Incidence of Diarrhea in Phase III Plecanatide Trials
| Indication | Placebo | Plecanatide 3 mg | Plecanatide 6 mg |
|---|---|---|---|
| CIC (Integrated) | 1.3% | 5.9% | 5.7% |
| IBS-C (Integrated) | 1.0% | 4.3% | 4.0% |
Severe diarrhea was reported in 0.6% of plecanatide-treated patients in CIC trials compared to 0.3% of placebo patients. Discontinuation due to diarrhea was infrequent.
Experimental Protocols
In Vitro Guanylate Cyclase-C (GC-C) Activation Assay
This assay is crucial for determining the potency of GC-C agonists like plecanatide by measuring the production of the second messenger, cGMP.
Objective: To quantify the concentration of intracellular cGMP in a human colonic cell line following stimulation with plecanatide.
Methodology:
-
Cell Culture: Human T84 colon carcinoma cells are cultured to confluence in a suitable medium (e.g., a 1:1 mixture of Dulbecco's Modified Eagle's Medium and Ham's F-12 medium supplemented with fetal bovine serum and antibiotics).
-
Incubation: Confluent cell monolayers are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution). The cells are then incubated with various concentrations of plecanatide (or a vehicle control) for a specified period (e.g., 30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) is typically included to prevent cGMP degradation.
-
Cell Lysis: The reaction is terminated by aspirating the incubation medium and adding a lysis buffer (e.g., 0.1 M HCl or a buffer containing detergents) to release the intracellular contents.
-
cGMP Measurement: The concentration of cGMP in the resulting cell lysates is quantified using a validated competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Analysis: A dose-response curve is generated by plotting the cGMP concentration against the logarithm of the plecanatide concentration. The EC₅₀ value (the concentration of plecanatide that elicits 50% of the maximal response) is calculated from this curve to determine the compound's potency. Plecanatide demonstrated an EC₅₀ value of 1.9 x 10⁻⁷ mol/L in such an assay.
Regulatory Approval and Development Workflow
Plecanatide, under the brand name Trulance, was first approved by the U.S. Food and Drug Administration (FDA) on January 19, 2017, for the treatment of adults with CIC. Subsequently, on January 26, 2018, the FDA approved a second indication for the treatment of IBS-C in adults.
The In-Depth Technical Guide to Plecanatide Acetate's Effects on the Cystic Fibrosis Transmembrane Conductance Regulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plecanatide (B610132) acetate (B1210297), a synthetic analog of human uroguanylin, is a potent guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Its therapeutic effect is primarily mediated through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel in intestinal epithelial cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying plecanatide's action on CFTR, detailed experimental protocols for its characterization, and a summary of the quantitative data available to date.
Introduction
Plecanatide is a 16-amino acid peptide that mimics the physiological activity of the endogenous gastrointestinal hormone uroguanylin.[1] By binding to and activating the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells, plecanatide initiates a signaling cascade that leads to increased intestinal fluid secretion and accelerated transit.[2][3] This action is critically dependent on the subsequent activation of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride and bicarbonate ion channel.[4][5] Understanding the precise molecular interactions and downstream effects of plecanatide on CFTR is essential for the continued development and optimization of GC-C agonists as therapeutic agents for a range of gastrointestinal disorders.
Core Mechanism of Action: The Plecanatide-CFTR Signaling Pathway
Plecanatide exerts its pro-secretory effects through a well-defined signaling pathway localized to the luminal surface of the intestinal epithelium.[6] The process can be delineated into the following key steps:
-
Receptor Binding: Plecanatide binds to the extracellular domain of the guanylate cyclase-C (GC-C) receptor, an enzyme-linked receptor expressed on the apical membrane of enterocytes.[2][3] This binding is pH-sensitive, with plecanatide exhibiting increased potency in the slightly acidic environment of the proximal small intestine, similar to its endogenous counterpart, uroguanylin.[7]
-
Second Messenger Production: The binding of plecanatide to GC-C activates the intracellular catalytic domain of the receptor, which converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][8] This results in a significant increase in the intracellular concentration of cGMP.
-
CFTR Activation: The elevated intracellular cGMP levels allosterically activate cGMP-dependent protein kinase II (PKGII).[9] PKGII, in turn, phosphorylates the regulatory (R) domain of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[5][9] This phosphorylation event, in conjunction with ATP binding and hydrolysis at the nucleotide-binding domains (NBDs) of CFTR, induces a conformational change that opens the channel pore.
-
Ion and Fluid Secretion: The opening of the CFTR channel facilitates the efflux of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions from the enterocyte into the intestinal lumen.[2][4] This movement of negatively charged ions creates an electrochemical gradient that draws sodium (Na⁺) ions and, consequently, water into the lumen via osmosis, leading to increased intestinal fluid and lubrication of the stool.[10]
Quantitative Data
The following tables summarize the available quantitative data on the effects of plecanatide and related GC-C agonists.
Table 1: In Vitro cGMP Stimulation in T84 Human Colonic Carcinoma Cells
| Compound | EC₅₀ (M) | Cell Line | Notes |
| Plecanatide | 1.9 x 10⁻⁷ | T84 | Data from a cGMP stimulation assay.[4] |
| SP-338 (Active Metabolite) | 1.7 x 10⁻⁷ | T84 | Slightly less potent than the parent compound. |
| Uroguanylin | ~3.0 x 10⁻⁸ | T84 | Potency is pH-dependent; more potent at acidic pH.[7] |
| Linaclotide | 9.9 x 10⁻⁸ | T84 | pH-independent binding and activation.[11] |
Table 2: Ussing Chamber Electrophysiology Data (Change in Short-Circuit Current, ΔIsc)
| Compound | Concentration | Tissue/Cell Line | ΔIsc (µA/cm²) | Notes |
| Uroguanylin | 1.0 µM | Mouse Proximal Duodenum | ~50 | Data provides a reference for a related endogenous ligand. |
| Uroguanylin | 1.0 µM | Mouse Jejunum | ~25 | Regional differences in response are observed. |
| Uroguanylin | 1.0 µM | Mouse Ileum | ~15 | |
| Uroguanylin | 10 µM | CFTR Knockout Mouse Duodenum | 13.5 ± 0.2 | A small, reproducible increase in Isc suggests a minor CFTR-independent pathway may exist. |
Note: Specific ΔIsc values for plecanatide from publicly available, peer-reviewed studies are limited. The expected outcome is a dose-dependent increase in Isc.
Detailed Experimental Protocols
In Vitro cGMP Stimulation Assay in T84 Cells
This assay is fundamental for quantifying the bioactivity of plecanatide by measuring its ability to stimulate intracellular cGMP production.
4.1.1. Cell Culture
-
Cell Line: T84 human colonic carcinoma cells (ATCC CCL-248).
-
Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 Medium supplemented with 5% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage cells every 5-7 days or when they reach 80-90% confluence. Maintain cells at a high density (at least 1/4 confluency).
4.1.2. Assay Procedure
-
Cell Seeding: Seed T84 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation: Once confluent, wash the cell monolayer twice with phosphate-buffered saline (PBS). Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in serum-free medium for 10-30 minutes at 37°C to prevent cGMP degradation.
-
Plecanatide Stimulation: Prepare serial dilutions of plecanatide in the same medium containing the PDE inhibitor. Add the plecanatide dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding a lysis buffer, such as cold 0.1 M HCl, to each well. Incubate on ice for 10-15 minutes.
-
cGMP Quantification: Collect the cell lysates and quantify the intracellular cGMP concentration using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the cGMP levels.
-
Data Analysis: Calculate the cGMP concentration (e.g., in pmol/mg protein) for each sample. Plot the normalized cGMP concentration against the logarithm of the plecanatide concentration to generate a dose-response curve and determine the EC₅₀ value.
Ussing Chamber Electrophysiology
The Ussing chamber technique allows for the direct measurement of ion transport across an epithelial tissue, providing a functional readout of CFTR activity.
4.2.1. Tissue Preparation
-
Tissue Source: Freshly excised intestinal segments (e.g., mouse duodenum or jejunum) or confluent monolayers of T84 cells grown on permeable supports.
-
Stripping (for intestinal tissue): Carefully remove the outer serosal and muscular layers under a dissecting microscope to isolate the mucosal-submucosal layer.
-
Mounting: Mount the prepared tissue or cell monolayer in an Ussing chamber, separating the apical (mucosal) and basolateral (serosal) compartments.
4.2.2. Ussing Chamber Setup and Measurement
-
Solutions: Bathe both sides of the tissue with a physiological Ringer's solution (e.g., Krebs Bicarbonate Ringer: 115 mM NaCl, 25 mM NaHCO₃, 2.4 mM K₂HPO₄, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 0.4 mM KH₂PO₄), maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
Voltage Clamp: Clamp the transepithelial voltage to 0 mV using a voltage-clamp amplifier. The current required to maintain this clamp is the Isc, representing the net active ion transport.
-
Plecanatide Addition: Add plecanatide at desired concentrations to the apical chamber. A cumulative dose-response can be generated by adding increasing concentrations at set intervals.
-
Data Recording: Continuously record the Isc until a new stable plateau is reached after each addition. The change in Isc (ΔIsc) is the primary measure of plecanatide's effect.
-
Data Analysis: Express the Isc values as µA/cm² by normalizing to the surface area of the mounted tissue. Plot the mean ΔIsc against the plecanatide concentration to generate a dose-response curve and calculate the EC₅₀.
Patch-Clamp Electrophysiology
Patch-clamp recording allows for the direct measurement of single CFTR channel activity, providing insights into channel conductance and open probability.
4.3.1. Cell Preparation and Solutions
-
Cells: Use a cell line expressing CFTR (e.g., T84, or a heterologous expression system like HEK293 or CHO cells transfected with CFTR).
-
Extracellular (Pipette) Solution (in mM): 145 NaCl, 4 CsCl, 1 CaCl₂, 1 MgCl₂, 10 glucose, and 10 TES, pH adjusted to 7.4 with NaOH.
-
Intracellular (Bath) Solution (in mM): 113 L-aspartic acid, 113 CsOH, 27 CsCl, 1 NaCl, 1 MgCl₂, 1 EGTA, 10 TES, and 3 MgATP, pH adjusted to 7.2 with CsOH.
4.3.2. Recording Procedure (Excised Inside-Out Patch)
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between a fire-polished glass micropipette and the cell membrane.
-
Patch Excision: Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Channel Activation: Add the catalytic subunit of protein kinase A (PKA) and ATP to the bath solution to phosphorylate and activate CFTR channels.
-
Plecanatide Application: While the direct application of plecanatide to an excised patch is not the standard method (as it acts on the extracellular GC-C receptor), this technique is invaluable for studying the downstream effects of the signaling cascade on the CFTR channel itself. To study plecanatide's effect, one would typically pre-treat the intact cells with plecanatide before patch excision or study the effect of adding cGMP and PKGII directly to the bath solution.
-
Data Acquisition and Analysis: Record single-channel currents at a constant holding potential. Analyze the data to determine the single-channel conductance (by measuring current amplitude at different voltages) and the channel open probability (Po).
Conclusion
Plecanatide acetate effectively stimulates intestinal fluid secretion through a GC-C/cGMP-mediated activation of the CFTR ion channel. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of plecanatide and other GC-C agonists. While the qualitative mechanism of action is well-established, further research is needed to provide more comprehensive quantitative data on the direct effects of plecanatide on CFTR channel kinetics and conductance. Such data will be invaluable for the future development of targeted therapies for gastrointestinal disorders involving ion transport dysregulation.
References
- 1. Frontiers | Assessing real-world safety of plecanatide: a pharmacovigilance study based on the FDA adverse event reporting system [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Assessing real-world safety of plecanatide: a pharmacovigilance study based on the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plecanatide for Treatment of Chronic Constipation and Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Plecanatide Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and purification of plecanatide (B610132) acetate (B1210297), a 16-amino acid peptide analog of human uroguanylin.[1] Plecanatide is a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2] The protocols detailed herein are based on established methodologies, primarily utilizing Fmoc-based solid-phase peptide synthesis (SPPS), followed by oxidative disulfide bond formation and multi-step reversed-phase high-performance liquid chromatography (RP-HPLC) for purification. This guide is intended for research and development purposes to facilitate the production of high-purity plecanatide for analytical and preclinical studies.
Introduction to Plecanatide
Plecanatide is a synthetic peptide with a structure closely related to the endogenous human peptide uroguanylin, differing by a single amino acid substitution of glutamic acid for aspartic acid at the third position.[2] Its chemical structure is characterized by a 16-amino acid sequence (Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu) with two intramolecular disulfide bonds that are crucial for its biological activity.[1] These disulfide bonds are formed between Cys4 and Cys12, and Cys7 and Cys15.[1] Plecanatide functions by activating the GC-C receptor on the luminal surface of the intestinal epithelium, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3] This cascade of events ultimately stimulates the secretion of chloride and bicarbonate into the intestinal lumen, resulting in increased intestinal fluid and accelerated transit.[4]
Synthesis and Purification Workflow
The overall process for obtaining pure plecanatide acetate involves several key stages, beginning with the synthesis of the linear peptide on a solid support, followed by cleavage and deprotection, formation of the correct disulfide bridges, and finally, a rigorous purification process.
References
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Plecanatide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide is a 16-amino acid peptide and a structural analog of human uroguanylin (B126073), acting as a guanylate cyclase-C (GC-C) agonist. It is approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Plecanatide's mechanism of action involves the activation of GC-C receptors on the luminal surface of intestinal epithelial cells, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This cascade results in the secretion of chloride and bicarbonate into the intestinal lumen, increasing intestinal fluid and accelerating transit. The chemical synthesis of Plecanatide, a peptide with two disulfide bonds (Cys4-Cys12 and Cys7-Cys15), is a complex process that is efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS).
This document provides a detailed protocol for the synthesis, purification, and characterization of Plecanatide, intended for research and development purposes.
Signaling Pathway of Plecanatide
Plecanatide mimics the action of endogenous uroguanylin in the gastrointestinal tract. The binding of Plecanatide to the extracellular domain of GC-C receptors on intestinal epithelial cells initiates a signaling cascade that results in increased intestinal fluid secretion.
Application Notes and Protocols for the Quantification of Plecanatide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide (B610132) acetate (B1210297) is a guanylate cyclase-C (GC-C) agonist, structurally analogous to human uroguanylin, and is utilized in the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Its mechanism of action involves binding to GC-C receptors on the luminal surface of intestinal epithelial cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This intracellular cascade stimulates the secretion of chloride and bicarbonate into the intestinal lumen, resulting in increased intestinal fluid and accelerated transit.
Accurate and precise quantification of plecanatide acetate is critical for quality control of bulk drug and pharmaceutical dosage forms, as well as for pharmacokinetic and metabolic studies. This document provides detailed application notes and protocols for the analytical quantification of this compound using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for bulk and pharmaceutical formulations, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for biological matrices.
Signaling Pathway of Plecanatide
Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of Plecanatide Acetate
[AN-HPLC-001]
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of plecanatide (B610132) acetate (B1210297) in bulk drug substance and pharmaceutical dosage forms. The developed method is precise, accurate, and specific for the analysis of plecanatide, separating it from potential degradation products. This method is suitable for routine quality control analysis and stability testing.
Introduction
Plecanatide is a guanylate cyclase-C (GC-C) agonist, structurally analogous to human uroguanylin, and is used for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2] As a therapeutic peptide, ensuring its purity, potency, and stability is critical. A reliable analytical method is essential for quality control and to monitor the drug's stability over time. This document outlines a validated RP-HPLC method that can effectively serve this purpose.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]
-
Chemicals:
-
Plecanatide Acetate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Orthophosphoric acid
-
Triethylamine
-
Water (HPLC grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm[3] |
| Mobile Phase A | Water with 0.05% TFA[3] |
| Mobile Phase B | Acetonitrile with 0.05% TFA[3] |
| Gradient | Isocratic (50:50 v/v)[3] |
| Flow Rate | 0.8 mL/min[3] |
| Column Temperature | Ambient |
| Detection Wavelength | 204 nm[3] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Note: Alternative conditions using a mobile phase of Ortho phosphoric acid, Triethylamine buffer: Methanol [520: 480] at a flow rate of 1 mL/min and detection at 246 nm have also been reported.[4][5]
Protocol
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 0.5 mL of TFA to 1000 mL of HPLC grade water.
-
Mobile Phase B: Add 0.5 mL of TFA to 1000 mL of acetonitrile.
-
Isocratic Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.[3] Degas the mobile phase prior to use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions (6-30 µg/mL):
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 6-30 µg/mL.[3]
-
Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of plecanatide and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 12 µg/mL).[3]
Method Validation Summary
The developed method was validated according to ICH guidelines, and the results are summarized in Table 2.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 6 - 30 µg/mL[3] |
| Correlation Coefficient (r²) | 0.9999[3] |
| Precision (%RSD) | < 2%[3] |
| Accuracy (% Recovery) | 99.55% - 101.00%[3] |
| Limit of Detection (LOD) | 0.7324 µg/mL[3] |
| Limit of Quantification (LOQ) | 2.2195 µg/mL[3] |
| Retention Time | ~3.092 minutes[3] |
Note: Another reported method showed a linearity range of 10 to 60 µg/mL with a recovery of 98.55% to 101.88%.[4][5][6][7]
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Plecanatide was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[3] The results indicated that the drug is susceptible to degradation under acidic and reduction conditions, while it is relatively stable under alkaline, oxidative, photolytic, and thermal stress.[3] The method was able to successfully separate the main peak from the degradation products.
Workflow and Diagrams
The overall workflow for the RP-HPLC method development and validation is depicted in the following diagram.
References
- 1. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plecanatide - Wikipedia [en.wikipedia.org]
- 3. jpharmsci.com [jpharmsci.com]
- 4. wjcmpr.org [wjcmpr.org]
- 5. wjcmpr.org [wjcmpr.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for a Cell-Based Assay to Determine Plecanatide Acetate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide (B610132) acetate (B1210297) is a synthetic analog of human uroguanylin (B126073) and functions as a guanylate cyclase-C (GC-C) agonist.[1] It is approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). The therapeutic effect of plecanatide is mediated by its binding to the GC-C receptor on the luminal surface of intestinal epithelial cells. This binding stimulates the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3][4] The subsequent increase in intracellular cGMP concentration leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased secretion of chloride and bicarbonate into the intestinal lumen. This influx of ions draws water into the intestines, thereby softening the stool and increasing gastrointestinal motility.
This document provides a detailed protocol for a cell-based assay to determine the in vitro activity of plecanatide acetate by measuring its ability to stimulate cGMP production in the human colon carcinoma cell line, T84, which endogenously expresses the GC-C receptor.
Signaling Pathway
This compound activates the GC-C signaling cascade, as depicted in the diagram below. Binding of plecanatide to the extracellular domain of the GC-C receptor induces a conformational change that activates the intracellular catalytic domain of the enzyme. This leads to the conversion of GTP to cGMP, which then acts as a second messenger to elicit downstream physiological effects.
Experimental Workflow
The overall workflow for the cell-based assay is outlined in the diagram below. The process involves culturing T84 cells, preparing a dose-response curve of this compound, treating the cells, lysing the cells to release intracellular cGMP, and quantifying the cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| T84 human colon carcinoma cells | ATCC | CCL-248 |
| Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F-12) | Thermo Fisher Scientific | 11330032 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| 0.25% Trypsin-EDTA | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| This compound | MedChemExpress | HY-P0195A |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| cGMP ELISA Kit | Cayman Chemical | 581021 |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |
| 0.1 M HCl | Sigma-Aldrich | H9892 |
| 96-well cell culture plates, clear, flat-bottom | Corning | 3596 |
Experimental Protocols
T84 Cell Culture and Seeding
-
Cell Line Maintenance: Culture T84 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
For the cGMP assay, seed T84 cells into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate the plate for 48-72 hours, or until the cells form a confluent monolayer.
-
Preparation of this compound Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store the stock solution in aliquots at -20°C.
-
Working Solutions (Dilution Series):
-
On the day of the experiment, prepare a serial dilution of this compound in serum-free DMEM/F-12 medium.
-
A suggested concentration range for the dose-response curve is from 1 nM to 10 µM. A typical 10-point, 3-fold serial dilution can be prepared as follows:
-
Prepare a starting concentration of 10 µM this compound.
-
Perform a 1:3 serial dilution to obtain the following concentrations: 10000, 3333, 1111, 370, 123, 41, 13.7, 4.6, 1.5, and 0.5 nM.
-
Include a vehicle control (serum-free medium with the same final concentration of DMSO as the highest plecanatide concentration).
-
-
Cell Treatment
-
Pre-treatment:
-
Aspirate the culture medium from the confluent T84 cell monolayer in the 96-well plate.
-
Add 100 µL of pre-warmed serum-free DMEM/F-12 containing a phosphodiesterase inhibitor, such as 0.5 mM IBMX, to each well.
-
Incubate the plate at 37°C for 30 minutes. This step is crucial to prevent the degradation of cGMP.
-
-
Plecanatide Treatment:
-
Add 10 µL of the prepared this compound working solutions (or vehicle control) to the corresponding wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis
-
Lysis:
-
After the treatment incubation, aspirate the medium from each well.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop the enzymatic activity. .
-
Incubate the plate at room temperature for 20 minutes with gentle shaking.
-
-
Lysate Collection:
-
The cell lysates can be used directly in the cGMP ELISA or stored at -80°C for later analysis.
-
cGMP Quantification using ELISA
Follow the detailed protocol provided with the commercial cGMP ELISA kit. A general procedure for a competitive ELISA is outlined below:
-
Standard Curve Preparation: Prepare a standard curve of known cGMP concentrations according to the kit's instructions.
-
Assay Procedure:
-
Add 50 µL of standards and cell lysates (samples) to the appropriate wells of the ELISA plate pre-coated with a capture antibody.
-
Add 50 µL of cGMP-horseradish peroxidase (HRP) conjugate to each well.
-
Add 50 µL of the anti-cGMP antibody to each well.
-
Incubate the plate at room temperature for 2 hours on a shaker.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 30 minutes.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Analysis
The quantitative data from the cGMP ELISA should be organized and analyzed to determine the activity of this compound.
Data Table
| Plecanatide Concentration (nM) | Absorbance at 450 nm (Replicate 1) | Absorbance at 450 nm (Replicate 2) | Mean Absorbance | cGMP Concentration (pmol/mL) |
| Vehicle Control | ||||
| 0.5 | ||||
| 1.5 | ||||
| 4.6 | ||||
| 13.7 | ||||
| 41 | ||||
| 123 | ||||
| 370 | ||||
| 1111 | ||||
| 3333 | ||||
| 10000 |
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the cGMP standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit.
-
Sample cGMP Concentration: Use the standard curve to interpolate the cGMP concentration in each of the cell lysate samples.
-
Dose-Response Curve: Plot the calculated cGMP concentrations against the corresponding this compound concentrations (on a logarithmic scale).
-
EC50 Calculation: Determine the half-maximal effective concentration (EC50) from the dose-response curve using a non-linear regression analysis (sigmoidal dose-response curve fit). The EC50 is the concentration of this compound that produces 50% of the maximal cGMP response. The expected EC50 for plecanatide in T84 cells is approximately 190 nM.[1]
Conclusion
This application note provides a comprehensive and detailed protocol for a robust and reproducible cell-based assay to determine the activity of this compound. By quantifying the intracellular accumulation of cGMP in T84 cells, this assay allows for the accurate determination of the potency (EC50) of plecanatide and can be adapted for the screening and characterization of other GC-C agonists. The provided diagrams and structured protocols are intended to facilitate the successful implementation of this assay in a research or drug development setting.
References
Application Notes and Protocols for Assessing Plecanatide Acetate Stability in Simulated Intestinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide (B610132) acetate (B1210297) is a synthetic analog of human uroguanylin, acting as a guanylate cyclase-C (GC-C) agonist. It is approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). As an orally administered peptide, understanding its stability and degradation profile within the gastrointestinal tract is crucial for optimizing its therapeutic efficacy. This document provides a detailed protocol for assessing the stability of plecanatide acetate in simulated intestinal fluid (SIF), which mimics the conditions of the human small intestine.
Plecanatide exerts its action locally on the luminal surface of the intestinal epithelium. Its primary metabolic pathway in the gastrointestinal tract involves proteolytic cleavage. The initial and primary degradation step is the cleavage of the C-terminal leucine, resulting in the formation of a biologically active metabolite, SP-338. Both plecanatide and SP-338 are further broken down into smaller, inactive peptides and amino acids. This application note outlines the preparation of both fasted and fed-state simulated intestinal fluids, the experimental procedure for stability assessment, and the analytical methods for quantifying plecanatide and its primary metabolite.
Signaling Pathway of this compound
Plecanatide binds to and activates the guanylate cyclase-C (GC-C) receptor on the apical membrane of intestinal epithelial cells. This activation triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates protein kinase G-II (PKG-II), which in turn phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR). This phosphorylation opens the CFTR channel, leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. The resulting ionic gradient drives water secretion, which softens the stool and accelerates intestinal transit.
Caption: Signaling pathway of this compound.
Experimental Protocols
Preparation of Simulated Intestinal Fluid (SIF)
Two types of SIF are commonly used to represent physiological conditions in the small intestine: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).
1. Fasted State Simulated Intestinal Fluid (FaSSIF) Preparation
-
Blank FaSSIF Buffer (pH 6.5):
-
Dissolve 1.74 g of sodium hydroxide (B78521) (NaOH), 19.77 g of sodium dihydrogen phosphate (B84403) monohydrate (NaH₂PO₄·H₂O), and 30.93 g of sodium chloride (NaCl) in 5 L of purified water.
-
Adjust the pH to 6.5 using 1 N NaOH or 1 N hydrochloric acid (HCl).
-
-
Final FaSSIF Solution:
-
Dissolve 3.3 g of sodium taurocholate in 500 mL of blank FaSSIF buffer.
-
Add 11.8 mL of a 100 mg/mL solution of lecithin (B1663433) in methylene (B1212753) chloride to form an emulsion.
-
Remove the methylene chloride under vacuum at approximately 40°C until the solution is clear.
-
Adjust the final volume to 2 L with blank FaSSIF buffer.
-
2. Fed State Simulated Intestinal Fluid (FeSSIF) Preparation
-
Blank FeSSIF Buffer (pH 5.0):
-
Dissolve 20.2 g of NaOH, 43.25 g of glacial acetic acid, and 59.37 g of NaCl in 5 L of purified water.
-
Adjust the pH to 5.0 using 1 N NaOH or 1 N HCl.
-
-
Final FeSSIF Solution:
-
Dissolve 16.5 g of sodium taurocholate in 500 mL of blank FeSSIF buffer.
-
Add 59.08 mL of a 100 mg/mL solution of lecithin in methylene chloride to form an emulsion.
-
Remove the methylene chloride under vacuum at approximately 40°C.
-
Adjust the final volume to the desired amount with blank FeSSIF buffer.
-
Note: Commercially available SIF powders can also be used for a more convenient preparation.
This compound Stability Assessment Workflow
The following workflow outlines the key steps for assessing the stability of this compound in SIF.
Caption: Experimental workflow for stability assessment.
Detailed Incubation Protocol
-
Preparation: Pre-warm the prepared FaSSIF and FeSSIF solutions to 37°C. Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a known concentration.
-
Incubation: Add the plecanatide stock solution to the pre-warmed SIF to achieve a final concentration of 1 mM. Include a control sample where plecanatide is incubated in SIF without pancreatin (B1164899) to assess non-enzymatic degradation.
-
Sampling: Incubate the samples at 37°C with gentle agitation. Withdraw aliquots at specified time points (e.g., 0, 30, 60, 120, 240, and 360 minutes).
-
Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution, such as a strong acid like trifluoroacetic acid (TFA), or by heating.
-
Storage: Store the quenched samples at -20°C or -80°C until analysis.
Analytical Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method can be used for the quantification of plecanatide.
-
Column: Develosil ODS HG-5 (150 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.
-
Mobile Phase: A mixture of ortho-phosphoric acid/triethylamine buffer and methanol (B129727) (e.g., 520:480 v/v). Alternatively, a gradient of water and acetonitrile (B52724) with 0.05% TFA can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 246 nm.
-
Quantification: The concentration of plecanatide in the samples is determined by comparing the peak area to a standard curve of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the simultaneous quantification of plecanatide and its metabolite, SP-338.
-
Chromatographic Separation:
-
Column: A suitable C18 column (e.g., Zorbax Extend C18, 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol or acetonitrile (Solvent B).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for plecanatide and SP-338 should be optimized. An internal standard should be used for accurate quantification.
-
-
Quantification: The concentrations are determined from a standard curve prepared in the same matrix (quenched SIF). The lower limit of quantification (LLOQ) for plecanatide is typically around 1.0 ng/mL and for SP-338 is around 0.775 ng/mL in plasma, which can be adapted for in vitro samples.
Data Presentation
The stability of this compound in SIF can be presented by tabulating the percentage of the initial concentration remaining at each time point. The formation of the active metabolite, SP-338, should also be quantified.
Table 1: Stability of this compound and Formation of SP-338 in FaSSIF at 37°C
| Time (minutes) | Plecanatide Remaining (%) | SP-338 Concentration (µM) |
| 0 | 100 | 0 |
| 30 | 65 | 30 |
| 60 | 42 | 45 |
| 120 | 18 | 35 |
| 240 | 5 | 15 |
| 360 | <1 | 5 |
Table 2: Stability of this compound and Formation of SP-338 in FeSSIF at 37°C
| Time (minutes) | Plecanatide Remaining (%) | SP-338 Concentration (µM) |
| 0 | 100 | 0 |
| 30 | 75 | 20 |
| 60 | 55 | 35 |
| 120 | 30 | 40 |
| 240 | 10 | 25 |
| 360 | 2 | 10 |
Note: The data presented in these tables are illustrative and will vary based on experimental conditions.
From the time-course data, the degradation half-life (t₁/₂) of plecanatide can be calculated. The half-life of plecanatide in SIF has been reported to be approximately 82 to 91 minutes.
Conclusion
This application note provides a comprehensive framework for assessing the stability of this compound in simulated intestinal fluid. The detailed protocols for the preparation of biorelevant media, the stability assessment workflow, and the analytical methodologies will enable researchers to obtain reliable and reproducible data. Understanding the degradation kinetics and the formation of the active metabolite, SP-338, is essential for the development and optimization of oral peptide therapeutics like plecanatide.
Application Notes and Protocols for Studying Guanylate Cyclase-C Signaling with Plecanatide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide (B610132) acetate (B1210297) is a synthetic analog of human uroguanylin (B126073), a peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte balance.[1] It functions as a selective agonist for the guanylate cyclase-C (GC-C) receptor, which is located on the apical surface of intestinal epithelial cells.[2] Activation of GC-C by plecanatide initiates a signaling cascade that leads to increased intestinal fluid secretion and accelerated transit, making it a valuable tool for studying GC-C signaling and a therapeutic agent for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][3] These application notes provide detailed protocols for utilizing plecanatide to investigate GC-C signaling pathways in vitro, ex vivo, and in vivo.
Mechanism of Action
Plecanatide binds to the GC-C receptor, leading to the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] This increase in intracellular cGMP has two primary downstream effects:
-
Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): cGMP activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the CFTR ion channel. This results in the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.
-
Inhibition of the Sodium-Hydrogen Exchanger 3 (NHE3): Increased cGMP levels also inhibit the activity of NHE3, a protein responsible for sodium absorption. This further contributes to the net movement of fluid into the intestinal lumen.
The combined effect of ion secretion and reduced sodium absorption creates an osmotic gradient that draws water into the intestines, softening the stool and promoting bowel movements.
Data Presentation
The following table summarizes the in vitro potency of plecanatide and other GC-C agonists in the human colon carcinoma cell line, T84, a widely used model for studying intestinal epithelial cell function.
| Compound | Cell Line | Parameter | Value (M) | Reference(s) |
| Plecanatide | T84 | EC₅₀ for cGMP stimulation | 1.9 x 10⁻⁷ | |
| Dolcanatide | T84 | EC₅₀ for cGMP stimulation | 2.8 x 10⁻⁷ | |
| Linaclotide | T84 | EC₅₀ for cGMP stimulation | 9.9 x 10⁻⁸ | |
| Uroguanylin | T84 | Kᵢ for inhibition of [³H]thymidine incorporation | 1.41 x 10⁻⁷ |
Note: The value for uroguanylin represents its inhibitory constant (Ki) in an anti-proliferative assay, which is also a cGMP-mediated effect. The potency of uroguanylin is pH-dependent, being more active at acidic pH.
Mandatory Visualizations
Experimental Protocols
In Vitro cGMP Stimulation Assay in T84 Cells
This protocol describes how to measure the bioactivity of plecanatide by quantifying its ability to stimulate cGMP production in T84 cells.
Materials:
-
T84 human colon carcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plecanatide acetate
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercial cGMP ELISA kit
-
Protein assay kit (e.g., BCA)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture T84 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed T84 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation: Once confluent, wash the cell monolayer twice with warm PBS. Then, pre-incubate the cells for 10-15 minutes at 37°C in serum-free DMEM containing a phosphodiesterase inhibitor, such as 1 mM IBMX, to prevent cGMP degradation.
-
Plecanatide Stimulation: Prepare serial dilutions of plecanatide in serum-free DMEM containing 1 mM IBMX. After the pre-incubation period, add the plecanatide dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding a cell lysis buffer (e.g., 0.1 M HCl) to each well. Incubate for 10-20 minutes at room temperature to ensure complete lysis.
-
cGMP Quantification: Quantify the cGMP concentration in the cell lysates using a commercial competitive cGMP ELISA kit, following the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay to normalize the cGMP levels.
-
Data Analysis: Calculate the cGMP concentration (pmol/mL) for each sample from the ELISA standard curve. Normalize the cGMP concentration to the protein concentration (pmol/mg protein). Plot the normalized cGMP concentration against the logarithm of the plecanatide concentration to generate a dose-response curve and determine the EC₅₀ value.
Ex Vivo Measurement of Intestinal Ion Secretion using Ussing Chambers
This protocol details the use of Ussing chambers to measure plecanatide-induced ion transport in isolated intestinal tissue segments.
Materials:
-
Animal model (e.g., male Sprague-Dawley rats)
-
Krebs Ringer Bicarbonate (KRB) buffer
-
This compound
-
Ussing chamber system with voltage-clamp amplifier
-
Dissection tools
-
Oxygen (95% O₂ / 5% CO₂) supply
Procedure:
-
Tissue Isolation: Humanely euthanize the animal and excise a segment of the desired intestinal region (e.g., jejunum or colon). Immediately place the tissue in ice-cold, oxygenated KRB buffer.
-
Tissue Preparation: Open the intestinal segment along the mesenteric border and gently rinse with cold KRB to remove luminal contents. Carefully strip away the outer muscle layers to isolate the mucosal-submucosal layer.
-
Mounting: Mount the isolated tissue in the Ussing chamber, separating the apical (luminal) and basolateral (serosal) sides.
-
Equilibration: Fill both chambers with warm (37°C), oxygenated KRB buffer and allow the tissue to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved. The Isc is a measure of net ion transport across the epithelium.
-
Plecanatide Addition: Once a stable baseline is established, add plecanatide in increasing concentrations to the apical chamber.
-
Data Recording: Record the change in Isc (ΔIsc) after each addition of plecanatide. The increase in Isc reflects the stimulation of net anion secretion.
-
Data Analysis: Plot the ΔIsc against the plecanatide concentration to generate a dose-response curve and calculate the EC₅₀.
In Vivo Intestinal Fluid Secretion Model (Closed-Loop)
This protocol describes a method to assess plecanatide-induced intestinal fluid accumulation in a live animal model.
Materials:
-
Animal model (e.g., mice or rats)
-
Anesthetics
-
Surgical tools
-
Suture material
-
This compound solution
-
Saline solution (vehicle control)
Procedure:
-
Animal Preparation: Anesthetize the animal and make a midline abdominal incision to expose the small intestine.
-
Loop Creation: Carefully ligate a segment of the jejunum (approximately 2-3 cm in length) at both ends, creating a closed intestinal loop. Take care not to obstruct the blood supply.
-
Injection: Inject a known volume of the plecanatide solution or vehicle control directly into the lumen of the ligated loop.
-
Incubation: Return the intestine to the abdominal cavity and close the incision. Allow the animal to recover for a defined period (e.g., 2-4 hours).
-
Fluid Collection: After the incubation period, re-anesthetize the animal and carefully excise the ligated loop.
-
Measurement: Measure the length of the loop and weigh it. Then, aspirate the fluid from the loop and weigh the empty loop. The difference in weight represents the accumulated fluid.
-
Data Analysis: Calculate the fluid accumulation as the ratio of fluid weight to loop length (g/cm). Compare the fluid accumulation in the plecanatide-treated groups to the vehicle control group.
Conclusion
This compound is a potent and selective GC-C agonist that serves as an invaluable tool for elucidating the intricacies of GC-C signaling. The protocols outlined in these application notes provide robust methods for characterizing the in vitro, ex vivo, and in vivo effects of plecanatide, thereby facilitating further research into the physiological and pathophysiological roles of the GC-C pathway and aiding in the development of novel therapeutics for gastrointestinal disorders.
References
- 1. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linaclotide Attenuates Visceral Organ Crosstalk: Role of Guanylate Cyclase-C Activation in Reversing Bladder-Colon Cross-Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Plecanatide Acetate in Organoid Models of Intestinal Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intestinal organoids, often referred to as "mini-guts," are three-dimensional structures derived from adult stem cells that replicate the cellular diversity and functionality of the intestinal epithelium.[1][2][3] These models have become invaluable for studying gut physiology, modeling diseases, and for drug discovery.[1][2] Plecanatide (B610132) acetate (B1210297) (marketed as Trulance®) is a synthetic analog of human uroguanylin (B126073) and acts as a guanylate cyclase-C (GC-C) agonist. It is approved for treating chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) by stimulating intestinal fluid secretion. This document provides detailed protocols for using plecanatide in intestinal organoid systems to investigate its mechanism of action and model its therapeutic effects.
Mechanism of Action: The Guanylate Cyclase-C Signaling Pathway
Plecanatide functions locally on the apical surface of intestinal epithelial cells. It binds to and activates the GC-C receptor, mimicking the endogenous ligand uroguanylin. This binding is more potent in the slightly acidic environment of the proximal small intestine. Activation of GC-C initiates an intracellular cascade, converting guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The rise in intracellular cGMP has two main effects:
-
Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Increased cGMP stimulates the CFTR ion channel, leading to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.
-
Inhibition of Sodium Absorption: Increased cGMP can also decrease the activity of the sodium-hydrogen exchanger, reducing sodium absorption.
The resulting ionic gradient drives water into the intestinal lumen, which softens stool and increases intestinal transit.
Signaling Pathway Diagram
Caption: Plecanatide signaling cascade in intestinal epithelial cells.
Applications in Intestinal Organoid Research
The well-defined mechanism of plecanatide makes it a valuable tool for several applications in intestinal organoid research:
-
Modeling Intestinal Fluid and Ion Secretion: Organoids can be used to directly visualize and quantify the fluid secretion response to plecanatide through a "swelling assay," where fluid accumulation in the lumen leads to a measurable increase in organoid size.
-
Studying CFTR Function: As plecanatide's effect is mediated by CFTR, it can be used as a physiological activator to study CFTR function in organoids from healthy individuals or patients with cystic fibrosis.
-
Drug Screening and Development: Organoid models treated with plecanatide can serve as a platform to screen for new compounds that modulate the GC-C pathway or downstream targets.
Data Presentation
The following table summarizes expected quantitative data from a plecanatide dose-response experiment using an intestinal organoid swelling assay. The data represents the fold change in organoid area at a specific time point post-treatment.
| Treatment Condition | Time Point (min) | Fold Change in Area (Mean ± SD) | Expected Observation |
| Vehicle Control | 120 | 1.05 (± 0.05) | Minimal to no swelling is expected. |
| Plecanatide (10 nM) | 120 | 1.25 (± 0.10) | A modest, measurable swelling response. |
| Plecanatide (100 nM) | 120 | 1.80 (± 0.15) | A robust swelling response. |
| Plecanatide (1 µM) | 120 | 2.10 (± 0.20) | A strong, potentially saturating swelling response. |
| Plecanatide (1 µM) + CFTR Inhibitor | 120 | 1.10 (± 0.08) | Swelling should be abolished, confirming CFTR-dependency. |
Data is representative and sourced from typical results.
Experimental Protocols
Experimental Workflow Diagram
Caption: Workflow for assessing plecanatide's effect on intestinal organoids.
Protocol 1: Human Intestinal Organoid Culture
This protocol outlines the standard procedure for establishing and maintaining human intestinal organoid cultures from biopsy tissue.
Materials:
-
Human intestinal biopsy tissue
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Intestinal Organoid Growth Medium (e.g., IntestiCult™ OGM)
-
Chelation Buffer
-
Phosphate-Buffered Saline (PBS), ice-cold
-
ROCK inhibitor (e.g., Y-27632)
-
24-well culture plates
-
Standard cell culture equipment (incubator, centrifuge, microscope)
Procedure:
-
Tissue Processing:
-
Wash the biopsy tissue multiple times with ice-cold PBS.
-
Mince the tissue into small (~1-2 mm) pieces.
-
-
Crypt Isolation:
-
Incubate the tissue fragments in Chelation Buffer on ice with gentle rocking to release the intestinal crypts.
-
-
Crypt Collection:
-
Vigorously shake the tube to dissociate the crypts.
-
Pellet the crypts by centrifugation.
-
-
Embedding:
-
Resuspend the crypt pellet in Basement Membrane Matrix.
-
Dispense 50 µL domes of the matrix-crypt suspension into a pre-warmed 24-well plate.
-
-
Solidification and Culture:
-
Invert the plate and incubate at 37°C for 10-15 minutes to solidify the matrix domes.
-
Add 500 µL of complete organoid growth medium supplemented with a ROCK inhibitor to each well.
-
-
Maintenance:
-
Culture the organoids at 37°C and 5% CO₂.
-
Replace the medium every 2-3 days. Organoids should be ready for experiments within 7-10 days.
-
-
Passaging:
-
To expand the culture, mechanically disrupt the organoids by pipetting, pellet them by centrifugation, and re-embed them in a fresh Basement Membrane Matrix.
-
Protocol 2: Plecanatide-Induced Organoid Swelling Assay
This protocol describes how to measure the functional response of intestinal organoids to plecanatide.
Materials:
-
Mature intestinal organoids (from Protocol 1)
-
Plecanatide acetate
-
Vehicle control (e.g., sterile water or PBS)
-
Basal medium (without growth factors)
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Preparation of Plecanatide Solutions:
-
Prepare a stock solution of plecanatide.
-
Create a dilution series in basal medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Include a vehicle-only control.
-
-
Plating for Assay:
-
One day before the assay, passage organoids and plate them as described in Protocol 1. Ensure organoids are of a relatively uniform size.
-
-
Treatment:
-
Carefully remove the growth medium from the wells.
-
Gently wash once with pre-warmed basal medium.
-
Add 500 µL of the prepared plecanatide dilutions (or vehicle control) to the appropriate wells.
-
-
Imaging:
-
Immediately place the plate into the live-cell imaging system.
-
Acquire brightfield images of selected organoids in each well every 15-30 minutes for a period of 2-4 hours.
-
-
Data Analysis:
-
Using image analysis software, measure the cross-sectional area of each organoid at each time point.
-
Normalize the area at each time point to the area at time zero (A/A₀) to calculate the fold change in swelling.
-
Average the results for multiple organoids within each treatment condition.
-
Plot the swelling response over time for each concentration.
-
A dose-response curve can be generated by plotting the peak swelling against the plecanatide concentration.
-
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. While efforts have been made to provide accurate protocols, users should optimize them for their specific experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Intestinal organoid models as tools to interrogate the physiology of human mucosal tissues and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal organoid modeling: bridging the gap from experimental model to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plecanatide Acetate Clinical Trials in Chronic Idiopathic Constipation (CIC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental design for clinical trials of plecanatide (B610132) acetate (B1210297) in the treatment of Chronic Idiopathic Constipation (CIC). The protocols outlined below are based on the successful Phase III clinical trials that led to the approval of plecanatide.
Introduction
Plecanatide acetate (marketed as Trulance®) is a guanylate cyclase-C (GC-C) agonist approved for the treatment of Chronic Idiopathic Constipation (CIC) in adults.[1][2] It is a synthetic analog of human uroguanylin, a naturally occurring gastrointestinal peptide.[1] Plecanatide and its active metabolite bind to and activate GC-C receptors on the luminal surface of the intestinal epithelium.[2] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the secretion of chloride and bicarbonate into the intestinal lumen through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[2] The increased intestinal fluid softens the stool and accelerates colonic transit, thereby alleviating the symptoms of CIC.
Signaling Pathway of Plecanatide
The mechanism of action of plecanatide involves a well-defined signaling cascade within the intestinal epithelial cells.
Caption: Signaling pathway of plecanatide in intestinal epithelial cells.
Experimental Design: Phase III Clinical Trials
The efficacy and safety of plecanatide for CIC were established in two large, randomized, double-blind, placebo-controlled Phase III clinical trials. These studies were typically 12 weeks in duration.
Study Population and Screening
Inclusion Criteria:
-
Male or female subjects aged 18-80 years.
-
Diagnosis of functional constipation based on modified Rome III criteria for at least 3 months, with symptom onset at least 6 months prior to screening.
-
During a 2-week pre-treatment assessment period, subjects must have demonstrated:
-
Fewer than three complete spontaneous bowel movements (CSBMs) per week.
-
Stool consistency of Bristol Stool Form Scale (BSFS) type 6 (mushy) or 7 (watery) for less than 25% of spontaneous bowel movements (SBMs).
-
At least one of the following:
-
Straining during at least 25% of defecations.
-
Lumpy or hard stools (BSFS type 1 or 2) for at least 25% of defecations.
-
A sensation of incomplete evacuation for at least 25% of defecations.
-
-
-
Willingness to maintain a stable diet throughout the study.
-
For female subjects of childbearing potential, a negative pregnancy test and agreement to use a reliable method of contraception.
Exclusion Criteria:
-
Meeting the Rome III criteria for Irritable Bowel Syndrome (IBS).
-
History of loose (mushy) or watery (BSFS type 6 or 7) stools in the absence of laxative use for more than 25% of bowel movements in the 3 months prior to screening.
-
History of fecal impaction within 3 months of screening.
-
Presence of any structural or metabolic diseases that could affect gastrointestinal motility, including but not limited to inflammatory bowel disease, celiac disease, or uncontrolled diabetes mellitus.
-
History of major gastrointestinal surgery.
-
Use of medications known to affect GI motility within a specified period before and during the study (e.g., opioids, anticholinergics, certain antidepressants). Prohibited laxatives included lactulose, stimulant laxatives, osmotic laxatives, and stool softeners.
-
Participation in a previous plecanatide clinical trial.
Experimental Workflow
The clinical trial workflow follows a structured progression from screening to follow-up.
Caption: Experimental workflow for a typical Phase III plecanatide CIC clinical trial.
Experimental Protocols
Patient Screening and Baseline Assessment
-
Informed Consent: Obtain written informed consent from all potential subjects before any study-related procedures are performed.
-
Medical History and Physical Examination: Conduct a thorough medical history review and a complete physical examination to assess the subject's overall health and identify any potential exclusionary conditions.
-
Rome III Criteria Assessment: Utilize a structured questionnaire to confirm that the subject meets the modified Rome III criteria for functional constipation.
-
Pre-Treatment Electronic Diary (eDiary) Training: Provide subjects with an electronic diary device and comprehensive training on its use. Subjects are instructed to record daily information on their bowel movements and associated symptoms for a 2-week period.
-
Baseline Data Collection: During the 2-week pre-treatment period, subjects record the following in their eDiary:
-
Bowel Movements: Time of each bowel movement, whether it was spontaneous (without the use of rescue medication), and if it was a complete spontaneous bowel movement (CSBM), defined as a spontaneous bowel movement accompanied by a feeling of complete evacuation.
-
Stool Consistency: Assess the consistency of each bowel movement using the Bristol Stool Form Scale (BSFS). The BSFS is a 7-point scale:
-
Type 1: Separate hard lumps, like nuts (hard to pass)
-
Type 2: Sausage-shaped, but lumpy
-
Type 3: Like a sausage but with cracks on its surface
-
Type 4: Like a sausage or snake, smooth and soft
-
Type 5: Soft blobs with clear-cut edges (passed easily)
-
Type 6: Fluffy pieces with ragged edges, a mushy stool
-
Type 7: Watery, no solid pieces, entirely liquid
-
-
Straining: Rate the severity of straining for each bowel movement on a 5-point Likert scale (e.g., 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe, 4 = Very Severe).
-
Other Symptoms: Record the presence and severity of other symptoms such as abdominal bloating and discomfort.
-
-
Eligibility Confirmation: At the end of the 2-week pre-treatment period, review the eDiary data to confirm that the subject meets the inclusion criteria for bowel movement frequency and stool consistency.
Randomization and Treatment
-
Randomization: Eligible subjects are randomly assigned in a 1:1:1 ratio to receive one of the following treatments, administered orally once daily for 12 weeks:
-
Placebo
-
Plecanatide 3 mg
-
Plecanatide 6 mg
-
-
Blinding: The study is conducted in a double-blind manner, where neither the subjects nor the investigators know the treatment assignment. The study drug and placebo are identical in appearance.
-
Drug Administration: Subjects are instructed to take their assigned study medication once daily, with or without food.
-
Rescue Medication: Subjects are permitted to use a protocol-specified rescue medication (e.g., bisacodyl) if they have not had a bowel movement for a defined period (e.g., 72 hours). The use of rescue medication is recorded in the eDiary.
Efficacy and Safety Assessments
-
Daily Electronic Diary: Subjects continue to complete their eDiary daily throughout the 12-week treatment period and the 2-week follow-up period.
-
Clinic Visits: Subjects return to the clinic at specified intervals (e.g., weeks 4, 8, and 12) for efficacy and safety assessments.
-
Primary Efficacy Endpoint: The primary endpoint is the percentage of "durable overall CSBM responders." A durable overall CSBM responder is defined as a subject who is a weekly CSBM responder for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks. A weekly CSBM responder is a subject who has ≥3 CSBMs and an increase of ≥1 CSBM from baseline in a given week.
-
Secondary Efficacy Endpoints:
-
Change from baseline in the weekly frequency of CSBMs and SBMs.
-
Change from baseline in stool consistency as measured by the BSFS.
-
Change from baseline in the severity of straining.
-
Patient-Reported Outcomes (PROs) using validated questionnaires:
-
Patient Assessment of Constipation-Symptoms (PAC-SYM): A 12-item questionnaire assessing the severity of abdominal, rectal, and stool symptoms on a 5-point Likert scale.
-
Patient Assessment of Constipation-Quality of Life (PAC-QOL): A 28-item questionnaire evaluating the impact of constipation on quality of life across four domains: physical discomfort, psychosocial discomfort, worries and concerns, and satisfaction.
-
-
-
Safety Assessments: Safety is monitored throughout the study by recording all adverse events (AEs), with a particular focus on diarrhea. Vital signs, physical examinations, and clinical laboratory tests are also performed at each clinic visit.
Data Presentation
The quantitative data from the plecanatide Phase III clinical trials are summarized below.
Table 1: Primary Efficacy Endpoint - Durable Overall CSBM Responders
| Study | Placebo | Plecanatide 3 mg | Plecanatide 6 mg |
| Study 1 (N=905) | 10.2% | 21.0% | 19.5% |
| Study 2 (N=870) | 12.8% | 20.1% | 20.0% |
| *p<0.001 vs. placebo; *p=0.004 vs. placebo |
Table 2: Secondary Efficacy Endpoints (Change from Baseline at Week 12)
| Endpoint | Placebo | Plecanatide 3 mg | Plecanatide 6 mg |
| Mean Weekly CSBM Frequency | +1.2 | +2.5 | +2.2 |
| Mean Weekly SBM Frequency | +1.3 | +3.2 | +3.1 |
| Mean Bristol Stool Form Scale Score | +0.8 | +1.5 | +1.5 |
| Mean Straining Score (5-point scale) | -0.6 | -0.9 | -0.9 |
| PAC-SYM Total Score Change ** | -0.6 | -0.9 | -0.9 |
| PAC-QOL Total Score Change ** | -0.5 | -0.9 | -0.9 |
| p<0.001 vs. placebo; ***Lower scores indicate less severe straining; ***Lower scores indicate improvement in symptoms/quality of life |
Table 3: Common Adverse Events
| Adverse Event | Placebo | Plecanatide 3 mg | Plecanatide 6 mg |
| Diarrhea | 1.3% | 5.9% | 5.7% |
| Data from one of the Phase III trials |
Conclusion
The experimental design for the this compound clinical trials in CIC is robust, utilizing a randomized, double-blind, placebo-controlled methodology. The use of specific inclusion and exclusion criteria based on the Rome III guidelines ensures a well-defined patient population. The comprehensive data collection through daily electronic diaries and validated patient-reported outcome instruments like the PAC-SYM and PAC-QOL allows for a thorough assessment of both the efficacy and the impact of treatment on patients' quality of life. The protocols outlined in these application notes provide a detailed framework for researchers and drug development professionals seeking to design and conduct similar clinical trials for functional gastrointestinal disorders.
References
Troubleshooting & Optimization
Plecanatide Acetate Peptide Synthesis: A Technical Support Center
Welcome to the technical support center for Plecanatide (B610132) acetate (B1210297) peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis, purification, and handling of this therapeutic peptide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Plecanatide?
A1: Plecanatide is a 16-amino acid peptide containing two disulfide bonds. The most common synthetic approach is Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2] This involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.[2] Following the assembly of the linear peptide, it is cleaved from the resin, deprotected, and subjected to oxidative folding to form the two crucial disulfide bonds.[2] Liquid-phase synthesis has also been explored as an alternative.[3]
Q2: What are the most critical steps in Plecanatide synthesis?
A2: The most critical steps are:
-
Complete coupling of each amino acid: Incomplete reactions lead to deletion impurities that are difficult to separate from the final product.[4]
-
Correct formation of the two disulfide bonds: Plecanatide's biological activity is dependent on the specific connectivity of its cysteine residues (Cys4-Cys12 and Cys7-Cys15).[2] Incorrect disulfide bridging can lead to inactive isomers.[5]
-
Purification of the final product: Achieving high purity (>98%) often requires multiple chromatography steps to remove closely eluting impurities.[1][2]
Q3: My peptide synthesis is resulting in low yield. What are the potential causes and solutions?
A3: Low yield in Plecanatide synthesis can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and recommended solutions.
Q4: I am observing significant aggregation of my peptide on the resin. How can I mitigate this?
A4: Aggregation during SPPS is a common challenge, particularly with hydrophobic sequences, and can lead to incomplete coupling and deprotection.[6] See the troubleshooting guide for strategies to overcome aggregation.
Q5: How can I ensure the correct formation of the two disulfide bonds in Plecanatide?
A5: Two primary strategies are employed:
-
Random Oxidation: The linear, deprotected peptide is subjected to air oxidation in a dilute, slightly alkaline buffer. This method relies on the peptide's natural folding propensity to form the most thermodynamically stable disulfide bond configuration.[2]
-
Regioselective (Orthogonal) Synthesis: This approach uses different protecting groups for the cysteine pairs.[5][7] For instance, Cys4 and Cys12 might be protected with a trityl (Trt) group, while Cys7 and Cys15 are protected with an acetamidomethyl (Acm) group.[5] The first disulfide bond is formed after removing the Trt groups, and the second is formed after the subsequent removal of the Acm groups.[5]
Troubleshooting Guides
Problem 1: Low Yield of Crude Plecanatide
| Possible Cause | Recommended Solution |
| Incomplete Amino Acid Coupling | - Increase coupling time and/or perform double couplings for difficult residues.[8] - Use more efficient coupling reagents such as HBTU/HOBt or HATU.[2][8] - Monitor coupling completion with a ninhydrin (B49086) test.[1] |
| Peptide Aggregation on Resin | - Switch to a more polar solvent system (e.g., incorporate NMP or DMSO).[6] - Perform synthesis at an elevated temperature.[6] - Incorporate pseudoproline dipeptides or other backbone-protected amino acids to disrupt secondary structure formation.[8] |
| Premature Cleavage from Resin | - Ensure the use of a suitable resin, such as 2-chlorotrityl chloride (2-ClTrt) resin, which is sensitive to mild acid for cleavage, minimizing side reactions.[2] |
| Loss During Precipitation | - Ensure the use of a sufficiently cold and non-polar solvent, like diethyl ether, for peptide precipitation after cleavage.[2] |
Problem 2: Presence of Multiple Impurities in HPLC Analysis
| Possible Cause | Recommended Solution |
| Deletion Sequences | - Optimize coupling efficiency as described in "Low Yield". - Consider a fragment-based synthesis approach, where smaller peptide fragments are synthesized and then ligated, which can improve purity.[4] |
| Racemization | - Use appropriate coupling reagents and minimize the activation time of the amino acids.[9] |
| Side-Chain Reactions | - Ensure proper side-chain protection for all amino acids. For example, use Trityl (Trt) for Asparagine (Asn) and tert-Butyl (tBu) for Glutamic acid (Glu) and Threonine (Thr).[2] |
| Incorrect Disulfide Bond Formation | - Optimize the oxidation conditions (pH, peptide concentration, reaction time). Low peptide concentration (e.g., 1 mg/mL) favors intramolecular over intermolecular disulfide bond formation.[2] - Employ a regioselective disulfide bond formation strategy using orthogonal protecting groups.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Plecanatide
This protocol outlines a general procedure for the manual synthesis of the linear Plecanatide precursor using Fmoc chemistry.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
First Amino Acid Loading: Couple Fmoc-Leu-OH to the resin using diisopropylethylamine (DIPEA) in DCM for 1-2 hours. Cap any unreacted sites with methanol/DIPEA in DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) with a coupling agent like HBTU and DIPEA in DMF. Add this solution to the resin and react for 1-2 hours.
-
Repeat: Repeat steps 3-5 for each subsequent amino acid in the Plecanatide sequence.
-
Final Deprotection: After coupling the final amino acid (Fmoc-Asn(Trt)-OH), perform a final Fmoc deprotection.
-
Final Wash: Wash the peptidyl-resin with DCM and dry under vacuum.
Protocol 2: Cleavage, Oxidation, and Purification
-
Cleavage and Deprotection: Treat the dried peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O/DODT; 90:5:3:2 v/v) for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups.[2]
-
Precipitation: Filter the resin and precipitate the crude linear peptide by adding the TFA solution to cold diethyl ether.
-
Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
-
Oxidative Folding: Dissolve the crude linear peptide in a dilute aqueous buffer at a slightly alkaline pH (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 8.5-9.0) at a low concentration (e.g., 1 mg/mL).[2] Stir the solution, open to the air, for 12-24 hours to facilitate air oxidation.[2]
-
Purification: Purify the cyclized peptide using a multi-step reversed-phase high-performance liquid chromatography (RP-HPLC) process.[1][2] A two-step purification is often required to achieve a purity of >98%.[2]
-
Lyophilization: Pool the high-purity fractions and lyophilize to obtain Plecanatide as a white powder.[2]
Visualizations
Plecanatide Synthesis and Purification Workflow
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. benchchem.com [benchchem.com]
- 3. Liquid-Phase Total Synthesis of Plecanatide Aided by Diphenylphosphinyloxyl Diphenyl Ketone (DDK) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2020115566A1 - An improved process for the preparation of plecanatide - Google Patents [patents.google.com]
- 5. ambiopharm.com [ambiopharm.com]
- 6. peptide.com [peptide.com]
- 7. tdx.cat [tdx.cat]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
Plecanatide Acetate Stability: A Technical Guide to Degradation Pathways and Experimental Stress Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of plecanatide (B610132) acetate (B1210297) under various stress conditions. Detailed experimental protocols and data summaries are included to assist in designing and interpreting stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for plecanatide under forced stress conditions?
A1: Forced degradation studies reveal that plecanatide is most susceptible to degradation under acidic and reductive conditions.[1][2] It demonstrates relative stability under alkaline, oxidative, photolytic, and thermal stress.[1][2]
Q2: How does pH impact the stability and biological activity of plecanatide?
A2: Plecanatide's activity is pH-dependent. Optimal activity is observed around a pH of 5.0, which is characteristic of the proximal small intestine where the drug primarily acts.[1]
Q3: What is the main metabolic pathway for plecanatide in the gastrointestinal tract?
A3: In the gastrointestinal tract, plecanatide is metabolized by intestinal enzymes. The primary metabolic pathway involves the proteolytic cleavage of the terminal leucine, which results in the formation of a biologically active metabolite. Both plecanatide and its active metabolite are further broken down into smaller, inactive peptides and amino acids.
Q4: What are the recommended storage and sample preparation conditions for plecanatide stability studies?
A4: For enhanced stability at room temperature, it is recommended to prepare plecanatide solutions in a buffer such as phosphate-buffered saline (PBS) rather than water. For short-term storage, refrigeration at 2-8°C is advised. For long-term storage, samples should be frozen, and repeated freeze-thaw cycles should be avoided.
Q5: Which analytical techniques are best suited for analyzing plecanatide and its degradation products?
A5: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed to separate plecanatide from its degradation products. For increased sensitivity and definitive identification of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | - Contaminated mobile phase or glassware.- Sample degradation during preparation or storage. | - Use HPLC-grade solvents and ensure all glassware is thoroughly cleaned.- Prepare samples immediately before analysis or store them at recommended low temperatures (e.g., 2-8°C or frozen) for short durations. Avoid repeated freeze-thaw cycles. |
| Poor peak shape or resolution | - Inappropriate mobile phase composition or pH.- Column degradation. | - Optimize the mobile phase, ensuring the pH is suitable for plecanatide stability and chromatographic separation.- Use a new or validated C18 column as specified in established methods. |
| Rapid loss of parent compound in control samples | - Improper sample handling and storage.- Instability in the chosen solvent. | - Strictly adhere to recommended storage conditions (refrigerated or frozen).- Prepare solutions in a suitable buffer like PBS for better stability. |
| Inconsistent degradation percentages | - Inaccurate concentration of stressor (acid, base, etc.).- Variation in incubation time or temperature. | - Precisely prepare all stress-inducing solutions.- Ensure consistent and accurate control of incubation parameters. |
Quantitative Data Summary
The following table summarizes the results from forced degradation studies on plecanatide.
| Stress Condition | Time (hours) | Degradation (%) | Reference |
| Acidic (0.1 N HCl) | 24 | 18.91 | |
| Reductive | 24 | 23.18 | |
| Alkaline (0.1 N NaOH) | 24 | Not Degraded | |
| Oxidative (3% H₂O₂) | 24 | Not Degraded | |
| Photolytic | 4 | Not Degraded | |
| Thermal (70°C) | 24 | Not Degraded |
Experimental Protocols
Forced Degradation Studies
A general procedure for conducting forced degradation studies on plecanatide is outlined below.
1. Acid Degradation:
-
Prepare a stock solution of plecanatide in a suitable solvent (e.g., water or PBS).
-
Combine a known volume of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate the mixture at room temperature for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.
2. Alkaline Degradation:
-
Follow the same procedure as for acid degradation, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.
3. Oxidative Degradation:
-
Prepare a stock solution of plecanatide.
-
Add a known volume of 3% hydrogen peroxide to the stock solution.
-
Incubate at room temperature for 24 hours.
-
Dilute with the mobile phase for analysis.
4. Thermal Degradation:
-
Place solid plecanatide powder or a solution in a hot air oven at 70°C for 24 hours.
-
Allow the sample to cool to room temperature.
-
If starting with a solid, dissolve it in a suitable solvent.
-
Dilute with the mobile phase for analysis.
5. Photolytic Degradation:
-
Expose a solution of plecanatide to UV light (e.g., in a photostability chamber) for a defined period (e.g., 4 hours).
-
Prepare the sample for HPLC analysis.
Stability-Indicating RP-HPLC Method Parameters
| Parameter | Specification |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water and Acetonitrile (50:50 v/v) with 0.05% Trifluoroacetic Acid (TFA) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 204 nm |
| Retention Time | ~3.092 minutes |
| Source: |
Visualizations
Caption: Plecanatide Degradation under Forced Stress Conditions.
Caption: General workflow for forced degradation studies.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
minimizing variability in cGMP assays with plecanatide acetate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize variability in cyclic Guanosine (B1672433) Monophosphate (cGMP) assays involving plecanatide (B610132) acetate (B1210297).
Section 1: Understanding Plecanatide Acetate and cGMP Signaling
This section covers the fundamental mechanism of this compound and its role in the cGMP signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound is a synthetic analog of human uroguanylin (B126073) and acts as a guanylate cyclase-C (GC-C) agonist. It is a 16-amino-acid peptide designed for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Upon oral administration, plecanatide binds to and activates GC-C receptors on the luminal surface of intestinal epithelial cells.
Q2: How does this compound binding lead to an increase in cGMP? The activation of the GC-C receptor by plecanatide stimulates the intracellular conversion of guanosine triphosphate (GTP) to cGMP. This results in an elevation of intracellular cGMP concentrations.
Q3: What is the downstream effect of increased intracellular cGMP? Elevated intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This activation stimulates the secretion of chloride and bicarbonate ions into the intestinal lumen, which in turn increases intestinal fluid and accelerates transit. In cell-based assays, the measurement of cGMP production is a direct indicator of plecanatide's biological activity.
Caption: this compound GC-C Signaling Pathway.
Section 2: Troubleshooting Guide for cGMP Assays
This guide addresses the most common issues encountered during cGMP quantification, particularly in the context of competitive ELISAs, which are frequently used for small molecules like cGMP.
Issue 1: High Coefficient of Variation (%CV) / Poor Reproducibility
High %CV values (typically >15-20%) indicate significant variability between replicate wells and compromise data reliability.
| Potential Cause | Recommended Solution & Best Practices |
| Pipetting Inconsistency | Calibrate Pipettes: Regularly calibrate and verify all single and multi-channel pipettes. Consistent Technique: Use a consistent pipetting rhythm, immersion depth, and angle. Pre-wet tips before dispensing. For small volumes, consider using positive displacement pipettes. Avoid Bubbles: Ensure no bubbles are present in the wells before reading the plate. |
| Temperature Gradients / Edge Effects | Equilibration: Allow plates and all reagents to reach room temperature before starting the assay. Incubation: Use a temperature-controlled incubator to ensure uniform temperature across the plate. Minimize Evaporation: Use plate sealers or lids during incubation steps. For long incubations, consider filling perimeter wells with sterile water or buffer to create a humidity chamber. |
| Inadequate Reagent Mixing | Thorough Mixing: Ensure all reagents, standards, and samples are mixed thoroughly but gently before addition to the plate. Avoid vigorous vortexing that could degrade peptides or antibodies. |
| Sample Preparation Variability | Sample Homogeneity: For cell lysates, ensure complete lysis and centrifugation to remove particulate matter. Mix samples well before aliquoting into the plate. Use Low-Binding Plastics: Peptides like plecanatide can adsorb to surfaces. Use low-protein-binding tubes and pipette tips to minimize loss. |
Issue 2: High Background / Low Signal-to-Noise Ratio
High background signal obscures the specific signal, reducing assay sensitivity and dynamic range.
| Potential Cause | Recommended Solution & Best Practices |
| Insufficient Washing | Optimize Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5) or the soaking time between washes. Complete Aspiration: Ensure complete removal of wash buffer from wells after the final wash step by inverting and tapping the plate on absorbent paper. Residual buffer can dilute subsequent reagents. |
| Non-Specific Binding | Blocking Efficiency: Ensure the blocking buffer is appropriate and incubate for the recommended time. Consider testing different blocking agents (e.g., BSA, non-fat dry milk). Antibody Concentration: The detection antibody concentration may be too high. Titrate the antibody to find the optimal concentration that maximizes signal-to-noise. |
| Reagent Contamination | Cross-Contamination: Use fresh pipette tips for each reagent and sample. Avoid touching pipette tips to the liquid in the wells. Substrate Quality: Protect the substrate from light. Do not use substrate that appears colored before use. |
| Extended Incubation | Adhere to Protocol: Strictly follow the incubation times specified in the protocol. Over-incubation can lead to increased non-specific signal. |
Issue 3: Poor Standard Curve Performance
An unreliable standard curve (e.g., low R² value, poor fit) prevents accurate quantification of the analyte.
| Potential Cause | Recommended Solution & Best Practices |
| Improper Standard Preparation | Accurate Dilutions: Prepare the standard curve meticulously. Use calibrated pipettes and perform serial dilutions carefully. Fresh Standards: Prepare fresh standards for each assay run. Avoid repeated freeze-thaw cycles of stock standards. |
| Incorrect Curve Fit Model | Select Appropriate Model: Most competitive ELISAs require a non-linear regression model, such as a 4-parameter logistic (4-PL) or 5-parameter logistic (5-PL) curve fit. Do not use a linear fit. |
| Matrix Effects | Use a Matched Matrix: The diluent used for the standards should match the sample matrix as closely as possible. For cell culture experiments, prepare standards in the same lysis buffer and cell culture medium used for the samples. This helps to normalize interferences. |
| Outlier Data Points | Review Duplicates: Examine the OD values for each standard point. If one duplicate is a clear outlier due to pipetting error, it may be appropriate to exclude it from the curve fit, but this should be done with caution and noted. |
Section 3: Plecanatide Handling & Assay Preparation FAQs
Q4: How should solid this compound be stored and reconstituted? Store solid this compound at -20°C for long-term stability (≥4 years). To reconstitute, dissolve the peptide in a suitable buffer like PBS (pH 7.2), which provides better stability than water alone. For stock solutions that may be used in cell culture, sterile-filtered buffers are recommended. Avoid repeated freeze-thaw cycles.
Q5: What are "matrix effects" and how can they be minimized in a cGMP assay? Matrix effects occur when components in a biological sample (e.g., proteins, lipids, salts from cell lysates) interfere with the antibody-antigen binding, either suppressing or enhancing the signal. This can lead to inaccurate quantification.
-
Mitigation Strategies:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.
-
Matrix-Matched Standards: Prepare your cGMP standards in a "blank" matrix that is as similar as possible to your samples (e.g., lysate from untreated cells).
-
Sample Cleanup: For very complex matrices, consider a sample preparation step like protein precipitation or solid-phase extraction (SPE) to remove interfering components.
-
Q6: What is a "checkerboard titration" and when should it be used? A checkerboard titration is an optimization method used to determine the ideal concentrations of capture and detection antibodies in a sandwich ELISA, or the coating antibody and enzyme conjugate in a competitive ELISA. By titrating one reagent down the plate and the other across the plate, you can identify the combination that yields the best signal-to-noise ratio. This is crucial when developing a new assay or adapting a protocol.
Section 4: Experimental Protocols and Data
General Protocol: cGMP Competitive ELISA
This protocol provides a generalized workflow for quantifying cGMP produced in response to this compound treatment. Note: Always refer to the specific instructions provided with your commercial ELISA kit.
troubleshooting low yield in plecanatide acetate purification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield during the purification of plecanatide (B610132) acetate (B1210297). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the major steps in plecanatide acetate synthesis and purification where yield loss can occur?
Yield loss during this compound production can occur at several key stages of the process. The main steps include:
-
Solid-Phase Peptide Synthesis (SPPS): Incomplete coupling reactions or side reactions can occur, especially with complex sequences like plecanatide.[1]
-
Cleavage and Deprotection: Incomplete removal of the peptide from the resin or incomplete removal of protecting groups can result in a lower yield of the desired crude peptide.[2][3]
-
Oxidative Disulfide Bond Formation: The formation of two disulfide bonds in plecanatide is a critical step. Improper conditions can lead to the formation of incorrect disulfide bridges, polymers, or aggregates, all of which reduce the yield of the correctly folded peptide.[2][4]
-
RP-HPLC Purification: Significant losses can occur during the multi-step reversed-phase high-performance liquid chromatography (RP-HPLC) purification process due to poor peak resolution, co-elution of impurities, or irreversible adsorption of the peptide to the column.[5]
Q2: What are some common reasons for low yield after the initial cleavage from the resin?
Low yield of crude plecanatide after cleavage can be attributed to several factors:
-
Incomplete Cleavage: The cleavage cocktail may not be effective enough or the reaction time may be too short, leaving a significant portion of the peptide attached to the resin.[2][3]
-
Peptide Precipitation: The crude peptide may not fully precipitate from the cleavage cocktail upon addition of cold ether.[2]
-
Degradation during Cleavage: The strong acidic conditions of the cleavage cocktail can sometimes lead to the degradation of the peptide.[6]
Q3: My final purified plecanatide yield is low, but the crude yield seemed adequate. What could be the problem?
If the crude yield is acceptable, but the final yield after purification is low, the issue likely lies within the oxidative folding and/or the RP-HPLC purification steps.
-
Inefficient Oxidative Folding: The conditions for disulfide bond formation may be suboptimal, leading to a mixture of isomers and polymers that are difficult to separate from the desired product.[2][4] The concentration of the peptide during oxidation is critical; high concentrations can favor intermolecular disulfide bond formation, leading to aggregation.[2]
-
Aggregation: Plecanatide, particularly with its hydrophobic residues, can be prone to aggregation, which can lead to product loss during purification.[1]
-
Poor Chromatographic Separation: The RP-HPLC method may not be optimized for plecanatide, resulting in broad peaks, poor resolution, and the need to discard fractions with significant impurity overlap.[6][7][8]
-
Product Loss on the Column: The peptide may be irreversibly binding to the stationary phase of the HPLC column.
Troubleshooting Guides
Issue 1: Low Yield of Crude Plecanatide After Cleavage
Symptoms:
-
The weight of the precipitated crude peptide is significantly lower than theoretically expected.
-
Analysis of the resin post-cleavage shows remaining peptide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Cleavage | 1. Optimize Cleavage Cocktail: Ensure the composition of the cleavage cocktail (e.g., TFA/TIS/H₂O/DODT) is appropriate for the resin and protecting groups used.[2] 2. Extend Reaction Time: Increase the cleavage reaction time to allow for complete removal of the peptide from the resin.[2] 3. Ensure Proper Mixing: Agitate the resin slurry during cleavage to ensure uniform exposure to the cleavage cocktail. |
| Inefficient Precipitation | 1. Use Colder Ether: Ensure the diethyl ether used for precipitation is sufficiently cold (e.g., stored at -20°C). 2. Increase Ether Volume: Use a larger volume of cold ether to ensure complete precipitation. 3. Optimize Precipitation Temperature: Perform the precipitation on ice or in a cold room. |
| Peptide Degradation | 1. Use Scavengers: Include scavengers in the cleavage cocktail to protect sensitive residues from degradation by reactive species generated during deprotection.[2] 2. Minimize Cleavage Time: While ensuring complete cleavage, avoid unnecessarily long exposure to the strong acid. |
Issue 2: Low Yield After Oxidative Folding
Symptoms:
-
RP-HPLC analysis of the crude folded material shows multiple peaks, with the desired product peak being relatively small.
-
Presence of high molecular weight species, indicating polymerization.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | 1. Adjust pH: The pH of the folding buffer should be slightly alkaline (pH 8.5-9.0) to facilitate disulfide bond formation.[2] 2. Use a Suitable Buffer: Ammonium (B1175870) bicarbonate or ammonium hydroxide (B78521) are commonly used buffers for oxidative folding.[2] |
| High Peptide Concentration | 1. Dilute the Reaction: The peptide concentration should be low (e.g., 1 mg/mL) to favor intramolecular disulfide bond formation over intermolecular polymerization.[2] |
| Inefficient Oxidation | 1. Ensure Adequate Aeration: Gentle stirring of the solution open to the air for 12-24 hours is typically sufficient.[2] 2. Consider a Mild Oxidizing Agent: The addition of a small amount of hydrogen peroxide (H₂O₂) can sometimes expedite the reaction.[5] |
Issue 3: Low Yield During RP-HPLC Purification
Symptoms:
-
Broad, tailing peaks on the chromatogram.
-
Poor resolution between the main product peak and impurities.
-
Significant loss of product between purification steps.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | 1. Optimize Mobile Phase Composition: Systematically vary the ratio of water and acetonitrile, and the concentration of the ion-pairing agent (e.g., TFA or acetic acid).[6][7][8] 2. Adjust pH: The pH of the mobile phase can significantly impact peak shape and selectivity. |
| Inappropriate Column Chemistry | 1. Select a Suitable Stationary Phase: C18 columns are commonly used for peptide purification.[5] Consider trying different C18 phases or a C8 phase. 2. Check Column Health: A contaminated or degraded column can lead to poor performance. Flush the column or replace it if necessary. |
| Poor Sample Solubility | 1. Use an Appropriate Diluent: Dissolve the crude peptide in the initial mobile phase to ensure good solubility and peak shape.[6] |
| Overloading the Column | 1. Reduce Sample Load: Injecting too much sample can lead to peak broadening and poor separation. Perform a loading study to determine the optimal sample load for your column. |
Experimental Protocols
Protocol 1: Cleavage and Precipitation of Plecanatide
-
Resin Treatment: Treat the dried peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O/DODT in a ratio of 95:2.5:2.5:2.5) for 2-3 hours at room temperature.[2]
-
Filtration: Filter the resin and collect the TFA solution containing the linear peptide.
-
Precipitation: Add the TFA solution dropwise to a vigorously stirred, cold solution of diethyl ether.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude linear peptide under vacuum.[2]
Protocol 2: Oxidative Disulfide Bond Formation
-
Dissolution: Dissolve the crude linear peptide in a dilute aqueous buffer at a slightly alkaline pH (e.g., 0.1 M ammonium bicarbonate, pH 8.5-9.0). The peptide concentration should be low (e.g., 1 mg/mL).[2]
-
Oxidation: Stir the solution gently, open to the air, for 12-24 hours to facilitate air oxidation.
-
Monitoring: Monitor the progress of the reaction by RP-HPLC.
-
Acidification: Once the reaction is complete, acidify the solution with acetic acid or TFA to a pH of 4-5 to stop the reaction and prepare for purification.[5]
Protocol 3: RP-HPLC Purification of Plecanatide
-
Column: Use a C18 reversed-phase column.[5]
-
Mobile Phase A: 0.05-0.10 M ammonium acetate in water, with pH adjusted to 4-5 with acetic acid.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: Develop a suitable gradient of Mobile Phase B to elute plecanatide with good resolution from its impurities. A typical gradient might be from 5% to 50% B over 30-60 minutes.
-
Detection: Monitor the elution profile at a suitable wavelength, such as 220 nm or 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound.
Data Presentation
Table 1: Typical RP-HPLC Parameters for Plecanatide Analysis and Purification
| Parameter | Analytical RP-HPLC | Preparative RP-HPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 50 mm DAC |
| Mobile Phase A | Water with 0.05% TFA | 0.05-0.10 M Ammonium Acetate in Water (pH 4-5) |
| Mobile Phase B | Acetonitrile with 0.05% TFA | Acetonitrile |
| Flow Rate | 0.8 - 1.0 mL/min[6][7] | Dependent on column diameter |
| Detection | 204 nm or 246 nm[6][7] | 220 nm or 280 nm |
| Gradient | Optimized for analytical separation | Optimized for purification |
Visualizations
Caption: Workflow for this compound Synthesis and Purification.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. polypeptide.com [polypeptide.com]
- 5. WO2019215753A2 - Process for preparation of pure plecanatide - Google Patents [patents.google.com]
- 6. jpharmsci.com [jpharmsci.com]
- 7. wjcmpr.org [wjcmpr.org]
- 8. wjcmpr.org [wjcmpr.org]
Technical Support Center: Plecanatide Acetate in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with plecanatide (B610132) acetate (B1210297) in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My plecanatide stock solution shows variable concentrations. What could be the cause?
A1: Inconsistent concentrations in plecanatide stock solutions can arise from a few factors:
-
Incomplete Dissolution: Plecanatide, being a peptide, may require specific conditions for full solubilization. While it is soluble in water, using a buffer such as phosphate-buffered saline (PBS) can enhance stability.[1] To ensure complete dissolution, gentle vortexing or brief sonication is recommended.
-
Adsorption to Surfaces: Peptides have a tendency to adsorb to glass and plastic surfaces, which can lead to a lower effective concentration in your solution. To minimize this, it is advisable to use low-protein-binding labware, such as polypropylene (B1209903) tubes and pipette tips.[1]
Q2: I am observing unexpected peaks in my HPLC chromatogram during stability analysis. What could be the reason?
A2: The appearance of unexpected peaks in your HPLC chromatogram can be attributed to several factors:
-
Contamination: The mobile phase or glassware used in your experiment could be contaminated, leading to the introduction of impurities and artifacts. Ensure the use of HPLC-grade solvents and thoroughly cleaned glassware.
-
Sample Degradation: Improper handling and storage of your plecanatide samples can lead to premature degradation. It is crucial to prepare samples immediately before analysis or store them at recommended low temperatures (2-8°C or frozen) for short durations.[1] Repeated freeze-thaw cycles should be avoided to maintain sample integrity.[1]
Q3: What is the optimal pH for working with plecanatide in aqueous solutions?
A3: Plecanatide's activity is pH-dependent, with its optimal activity observed at a pH of approximately 5.0.[1] This is because the protonation state of the acidic residues, Aspartic Acid (Asp2) and Glutamic Acid (Glu3), influences the peptide's conformation and its binding affinity to the guanylate cyclase-C (GC-C) receptor. The acidic environment of the proximal small intestine, where plecanatide primarily acts, has a pH in this range.
Q4: How should I store my plecanatide aqueous solutions?
A4: For optimal stability, plecanatide solutions should be prepared in a suitable buffer, like phosphate-buffered saline (PBS), which has demonstrated better stability at room temperature compared to water.
-
Short-term storage: Refrigeration at 2-8°C is recommended.
-
Long-term storage: Freezing the samples is advisable. However, it is important to avoid repeated freeze-thaw cycles.
Q5: What are the primary degradation pathways for plecanatide?
A5: In the gastrointestinal tract, plecanatide is primarily metabolized by intestinal enzymes. The main metabolic pathway is the proteolytic cleavage of the terminal leucine (B10760876) moiety, which results in the formation of a biologically active metabolite, SP-338. Both plecanatide and SP-338 are further broken down into smaller, inactive peptides and amino acids. In experimental aqueous solutions, plecanatide is susceptible to degradation under acidic and reductive conditions.
Data on Plecanatide Acetate Stability
The stability of plecanatide in aqueous solutions is influenced by various factors, including pH, temperature, and the presence of other substances. The following tables summarize the available quantitative data on plecanatide's stability under forced degradation conditions.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time (hours) | Degradation (%) |
| Acidic (0.1 N HCl) | 24 | 18.91 |
| Reductive | 24 | 23.18 |
| Alkaline (0.1 N NaOH) | 24 | Not Degraded |
| Oxidative (3% H₂O₂) | 24 | Not Degraded |
| Photolytic | 4 | Not Degraded |
| Thermal (70°C) | 24 | Not Degraded |
Source: Adapted from forced degradation studies.
Experimental Protocols
1. Protocol for Forced Degradation Studies
This protocol provides a general procedure for conducting forced degradation studies on plecanatide to assess its stability under various stress conditions.
-
Acid Degradation:
-
Prepare a stock solution of plecanatide in a suitable solvent (e.g., water or PBS).
-
Take a known volume of the stock solution and add an equal volume of 0.1 N HCl.
-
Incubate the mixture at room temperature for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
Follow the same procedure as for acid degradation, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.
-
-
Oxidative Degradation:
-
Prepare a stock solution of plecanatide.
-
Add a known volume of 3% hydrogen peroxide to the stock solution.
-
Incubate at room temperature for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid plecanatide powder or a solution in a hot air oven at 70°C for 24 hours.
-
Allow the sample to cool to room temperature.
-
If starting with the solid, dissolve it in a suitable solvent.
-
Dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of plecanatide to UV light (e.g., in a photostability chamber) for a defined period (e.g., 4 hours).
-
Keep a control sample protected from light.
-
Analyze both samples by HPLC.
-
2. Protocol for In-Vitro Enzymatic Degradation
This protocol outlines a method for assessing the degradation of plecanatide in a simulated intestinal environment.
-
Preparation of Simulated Intestinal Fluid (SIF): Prepare SIF according to standard pharmacopeial guidelines. This typically includes pancreatin (B1164899) and is pH-adjusted to mimic the intestinal environment.
-
Incubation: Dissolve plecanatide in pre-warmed SIF to a final concentration of 1 mM. Include a control sample of plecanatide in SIF without pancreatin. Incubate the samples at 37°C with gentle agitation.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 30, 60, 120, 240, and 360 minutes).
-
Sample Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution (e.g., a strong acid like trifluoroacetic acid) or by heating.
-
Analysis: Analyze the samples by LC-MS/MS to identify and quantify plecanatide and its degradation products, including the active metabolite SP-338.
Table 2: RP-HPLC Method Parameters for Stability Indicating Assay
| Parameter | Value |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water and Acetonitrile (50:50 v/v) with 0.05% trifluoroacetic acid (TFA) |
| Flow Rate | 0.8 mL/min |
| UV Detection | 204 nm |
Source: Adapted from validated RP-HPLC methods for plecanatide analysis.
Visualizations
Caption: Plecanatide's mechanism of action signaling pathway.
References
optimizing storage conditions for long-term stability of plecanatide acetate
Welcome to the technical support center for the handling, storage, and stability analysis of plecanatide (B610132) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the long-term stability of plecanatide acetate and to offer solutions for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of solid this compound?
A1: For optimal long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from moisture and light.[1] When stored under these conditions, the peptide is stable for several years.[2] The container should be tightly sealed and allowed to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption, as peptides can be hygroscopic.[1][3][4]
Q2: How should I store this compound solutions?
A2: Peptide solutions are significantly less stable than the lyophilized powder. For short-term storage, refrigerate solutions at 2-8°C.[5] For long-term storage, it is advisable to prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause degradation.[5] Stock solutions stored at -80°C are stable for up to 6 months, while at -20°C, they are stable for about one month. Aqueous solutions are not recommended for storage longer than one day.[2]
Q3: What is the most suitable solvent or buffer for reconstituting this compound?
A3: While this compound is soluble in water, for enhanced stability at room temperature, it is recommended to use a buffer such as phosphate-buffered saline (PBS) at a pH between 5.0 and 6.0.[2][5] The optimal activity of plecanatide has been observed at a pH of approximately 5.0, which corresponds to the pH of the proximal small intestine where the drug primarily acts.[6]
Q4: What are the primary degradation pathways for this compound?
A4: this compound is most susceptible to degradation under acidic and reductive conditions.[5][7] In the gastrointestinal tract, it undergoes enzymatic metabolism where the terminal leucine (B10760876) is cleaved, forming a biologically active metabolite, SP-338. Both plecanatide and its active metabolite are then further broken down into smaller, inactive peptides and amino acids.[5] It is relatively stable under alkaline, oxidative, photolytic, and thermal stress.[5][7]
Q5: Which analytical methods are recommended for stability testing of this compound?
A5: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used to separate plecanatide from its degradation products.[5][7] For more sensitive detection and structural confirmation of metabolites and degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[5]
Data Presentation
Table 1: Summary of Plecanatide Stability under Forced Degradation Conditions
| Stress Condition | Time (hours) | Degradation (%) | Reference |
| Acidic (0.1 N HCl) | 24 | 18.91 | [5] |
| Reductive | 24 | 23.18 | [5] |
| Alkaline (0.1 N NaOH) | 24 | Not Degraded | [5] |
| Oxidative (3% H₂O₂) | 24 | Not Degraded | [5] |
| Photolytic (UV Light) | 4 | Not Degraded | [5] |
| Thermal (70°C) | 24 | Not Degraded | [5] |
Table 2: Example of a Stability-Indicating RP-HPLC Method for Plecanatide Analysis
| Parameter | Condition | Reference |
| Column | C18 (250 x 4.6 mm, 5 µm) | [7][8][9] |
| Mobile Phase | Water:Acetonitrile (50:50 v/v) with 0.05% TFA | [7] |
| Flow Rate | 0.8 mL/min | [7] |
| Detection Wavelength | 204 nm | [7] |
| Retention Time | ~3.09 minutes | [7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jpharmsci.com [jpharmsci.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
Plecanatide Acetate Forced Degradation Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting forced degradation studies on plecanatide (B610132) acetate (B1210297). Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and quantitative data summaries to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is plecanatide acetate most likely to degrade?
A1: Forced degradation studies indicate that this compound is most susceptible to degradation under acidic and reductive conditions.[1][2] It demonstrates relative stability under alkaline, oxidative, photolytic, and thermal stress.[1][2]
Q2: What is the primary degradation pathway of plecanatide in the gastrointestinal tract?
A2: In the gastrointestinal tract, plecanatide is metabolized by intestinal enzymes.[1][3] The primary metabolic pathway involves the proteolytic cleavage of the terminal leucine (B10760876) moiety, which results in the formation of a biologically active metabolite, SP-338.[1][3] Both plecanatide and SP-338 are further degraded into smaller, inactive peptides and amino acids.[1][3]
Q3: How does pH affect the stability and activity of plecanatide?
A3: The activity of plecanatide is pH-dependent, with optimal activity observed at a pH of approximately 5.0.[1][4] This is a key feature, as the environment of the proximal small intestine, where the drug primarily acts, is acidic.[1]
Q4: What are the recommended analytical methods for studying plecanatide degradation?
A4: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used to separate plecanatide from its degradation products.[1][2] For higher sensitivity and confirmation of metabolite identity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[1][5]
Q5: How should plecanatide samples be prepared and stored for stability studies?
A5: For optimal stability, plecanatide solutions should be prepared in a suitable buffer, such as phosphate-buffered saline (PBS), which provides better room temperature stability compared to water.[1] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing samples is advisable, though repeated freeze-thaw cycles should be avoided.[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the analysis of plecanatide forced degradation studies.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent HPLC Results (e.g., variable peak areas, retention times) | - Inconsistent sample preparation- Column degradation or contamination- Mobile phase instability- Instrument variability | - Ensure precise and consistent sample dilutions.- Use a guard column and flush the column regularly.- Prepare fresh mobile phase daily and ensure proper degassing.- Perform system suitability tests before each run. |
| Poor Peak Shape (e.g., tailing, fronting, broad peaks) | - Mismatched pH between sample and mobile phase- Column overload- Presence of interfering substances | - Adjust the pH of the sample to be similar to the mobile phase.- Reduce the injection volume or sample concentration.- Use a more efficient sample clean-up procedure. |
| Unexpected Degradation Products | - Contamination of reagents or solvents- Sample degradation during preparation or storage | - Use HPLC-grade solvents and thoroughly clean all glassware.- Prepare samples immediately before analysis or store them at recommended low temperatures (e.g., 2-8°C or frozen) for short periods. Avoid repeated freeze-thaw cycles.[1] |
| No Degradation Observed Under Stress Conditions | - Stress conditions are not harsh enough- Incorrect preparation of stressor solution | - Increase the concentration of the stressor, duration of exposure, or temperature.- Verify the concentration and preparation of all stress-inducing reagents. |
Quantitative Data Summary
The following tables summarize the quantitative data on plecanatide's stability under various experimental conditions.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time (hours) | Degradation (%) |
| Acidic (0.1 N HCl) | 24 | 18.91 |
| Reductive | 24 | 23.18 |
| Alkaline (0.1 N NaOH) | 24 | Not Degraded |
| Oxidative (3% H₂O₂) | 24 | Not Degraded |
| Photolytic | 4 | Not Degraded |
| Thermal (70°C) | 24 | Not Degraded |
Data sourced from BenchChem.[1]
Table 2: RP-HPLC Method Parameters for Stability Indicating Assay
| Parameter | Value |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water and Acetonitrile (50:50 v/v) with 0.05% Trifluoroacetic Acid (TFA) |
| Flow Rate | 0.8 mL/min |
| UV Detection | 204 nm |
| Retention Time | 3.092 minutes |
| Linearity Range | 6-30 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| LOD | 0.7324 µg/mL |
| LOQ | 2.2195 µg/mL |
Data sourced from the Journal of Pharmaceutical Sciences.[2]
Detailed Experimental Protocols
1. Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on plecanatide.
-
Acid Degradation:
-
Prepare a stock solution of plecanatide in a suitable solvent (e.g., water or PBS).
-
Take a known volume of the stock solution and add an equal volume of 0.1 N HCl.
-
Incubate the mixture at room temperature for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.[1]
-
-
Alkaline Degradation:
-
Follow the same procedure as for acid degradation, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.[1]
-
-
Oxidative Degradation:
-
Prepare a stock solution of plecanatide.
-
Add a known volume of 3% hydrogen peroxide to the stock solution.
-
Incubate at room temperature for 24 hours.
-
Dilute with the mobile phase for analysis.[1]
-
-
Thermal Degradation:
-
Place the solid plecanatide powder or a solution in a hot air oven at 70°C for 24 hours.
-
Allow the sample to cool to room temperature.
-
If starting with the solid, dissolve it in a suitable solvent.
-
Dilute with the mobile phase for analysis.[2]
-
-
Photolytic Degradation:
-
Expose a solution of plecanatide to UV light (e.g., in a photostability chamber) for a defined period (e.g., 4 hours).
-
Analyze the sample by HPLC.[1]
-
2. Degradation in Simulated Intestinal Fluid (SIF)
This protocol provides a framework for assessing the degradation of plecanatide in a simulated intestinal environment.
-
Preparation of SIF: Prepare SIF according to standard pharmacopeial guidelines. This typically includes pancreatin (B1164899) and has a pH adjusted to simulate the intestinal environment.[1]
-
Incubation: Dissolve plecanatide in pre-warmed SIF to a final concentration of 1 mM. Include a control sample where plecanatide is incubated in SIF without pancreatin. Incubate the samples at 37°C with gentle agitation.[1]
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 30, 60, 120, 240, and 360 minutes).[1]
-
Sample Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution (e.g., a strong acid like trifluoroacetic acid or by heating).[1]
-
Analysis: Analyze the samples by LC-MS/MS to identify and quantify plecanatide and its degradation products, including the active metabolite SP-338.[1]
Visualizations
Caption: Plecanatide's Mechanism of Action Signaling Pathway.
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Troubleshooting Logic for Inconsistent HPLC Results.
References
- 1. benchchem.com [benchchem.com]
- 2. jpharmsci.com [jpharmsci.com]
- 3. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plecanatide - Wikipedia [en.wikipedia.org]
- 5. Plecanatide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Validation & Comparative
Comparative Efficacy of Plecanatide Acetate and Other GC-C Agonists: A Guide for Researchers
This guide provides a detailed comparison of plecanatide (B610132) acetate (B1210297) and other guanylate cyclase-C (GC-C) agonists, primarily linaclotide (B608579), for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). The comparison is based on available clinical trial data, focusing on efficacy, safety, and the underlying mechanisms of action. A brief comparison with a non-GC-C agonist, lubiprostone, is also included for broader context.
Mechanism of Action: The Guanylate Cyclase-C Pathway
Plecanatide and linaclotide are GC-C agonists that exert their therapeutic effects by acting locally on the luminal surface of the intestinal epithelium. Plecanatide is a 16-amino acid synthetic peptide that is a structural analog of the endogenous human peptide uroguanylin. In contrast, linaclotide is a 14-amino acid peptide structurally related to a bacterial enterotoxin.
Activation of the GC-C receptor by these agonists initiates an intracellular signaling cascade. This process involves the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This activation results in the secretion of chloride and bicarbonate ions into the intestinal lumen, which in turn draws water into the gut via osmosis. This increased intestinal fluid softens the stool and accelerates gastrointestinal transit, thereby alleviating constipation.
Furthermore, increased cGMP levels are believed to have an analgesic effect by reducing the activity of pain-sensing nerves in the colon, which is particularly beneficial for patients with IBS-C. A key distinction is that plecanatide, like its natural counterpart uroguanylin, is thought to act in a pH-sensitive manner, primarily in the proximal small intestine. Linaclotide's activity is pH-independent. Both drugs have minimal systemic absorption and are degraded within the gastrointestinal tract.
A Head-to-Head Comparison of Plecanatide Acetate and Uroguanylin: A Guide for Researchers
This guide provides a detailed, data-driven comparison of plecanatide (B610132) acetate (B1210297) and its endogenous analog, uroguanylin (B126073). Both peptides are agonists of the guanylate cyclase-C (GC-C) receptor and play a crucial role in regulating intestinal fluid and electrolyte homeostasis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative pharmacology, supported by experimental data and detailed methodologies.
Structural and Functional Overview
Uroguanylin is a naturally occurring 16-amino acid peptide hormone secreted by enterochromaffin cells in the small intestine. It acts locally on the apical surface of intestinal epithelial cells to activate the GC-C receptor. Plecanatide is a synthetic analog of uroguanylin, also comprising 16 amino acids. The key structural difference is the substitution of aspartic acid at position 3 in uroguanylin with glutamic acid in plecanatide. This single amino acid change is designed to enhance the peptide's stability and binding affinity to the GC-C receptor.
Both peptides share a pH-dependent activity profile, exhibiting higher binding affinity and activity in the slightly acidic environment of the proximal small intestine (pH 5-6). This pH sensitivity is attributed to the acidic amino acid residues at their N-terminus.
Quantitative Comparison of Biological Activity
The following table summarizes the key quantitative parameters for plecanatide and uroguanylin in activating the GC-C receptor and stimulating downstream signaling.
| Parameter | Plecanatide | Uroguanylin | Cell Line/System |
| Binding Affinity (Kd) | Reported as having 8x the binding potency of uroguanylin in preclinical models. | ~1 nM | Human GC-C Receptor |
| cGMP Stimulation (EC50) | 190 nM | - | T84 cells |
| Functional Potency (Ki) | - | 141 ± 45 nM (inhibition of [3H]thymidine incorporation) | T84 cells |
Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates higher affinity. EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Ki (Inhibition Constant): A measure of the potency of an inhibitor.
Signaling Pathway
The binding of both plecanatide and uroguanylin to the extracellular domain of the GC-C receptor triggers a conformational change that activates the intracellular guanylate cyclase domain. This leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP has two primary effects:
-
Activation of cGMP-dependent protein kinase II (PKGII): PKGII phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel on the apical membrane of enterocytes. This leads to the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen.
-
Inhibition of a Na+/H+ exchanger: This leads to a decrease in sodium absorption.
The net result of these actions is an increase in intestinal fluid secretion, which hydrates the stool and accelerates intestinal transit.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity of plecanatide and uroguanylin to the GC-C receptor.
Objective: To quantify the binding affinity (Kd or Ki) of plecanatide and uroguanylin to the GC-C receptor.
Materials:
-
T84 human colon carcinoma cells (or other cells expressing the GC-C receptor)
-
Radiolabeled ligand (e.g., 125I-labeled heat-stable enterotoxin (ST))
-
Unlabeled plecanatide and uroguanylin
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
Scintillation counter
A Comparative Guide to the Validation of an RP-HPLC Method for Plecanatide Acetate Analysis as per ICH Guidelines
This guide provides a comprehensive overview and comparison of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of plecanatide (B610132) acetate, benchmarked against other potential analytical techniques. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in a pharmaceutical quality control environment.
Introduction to Plecanatide Acetate and Analytical Method Validation
Plecanatide is a synthetic analog of human uroguanylin (B126073) and acts as a guanylate cyclase-C (GC-C) agonist for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. Accurate and reliable analytical methods are crucial for the quantification of plecanatide in bulk drug substance and pharmaceutical dosage forms to ensure product quality and safety. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and is a mandatory requirement by regulatory bodies worldwide.
This guide focuses on a stability-indicating RP-HPLC method, a widely accepted technique for its high resolution and reproducibility in pharmaceutical analysis. We will also explore the comparative advantages of alternative methods like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Validated RP-HPLC Method for this compound
A robust and validated RP-HPLC method for the estimation of plecanatide is detailed below. This method has been demonstrated to be simple, precise, accurate, and stability-indicating.
-
Instrumentation: A Shimadzu HPLC system equipped with an LC-20AD pump, a UV-Visible detector, and Lab Solutions software was utilized.
-
Column: A Shimadzu C18 column (250 mm × 4.6 mm, 5 µm) was used for chromatographic separation.
-
Mobile Phase: A mixture of water and acetonitrile (B52724) (50:50 v/v) with 0.05% trifluoroacetic acid (TFA) was used as the mobile phase.
-
Flow Rate: The mobile phase was pumped at a flow rate of 0.8 mL/min.
-
Detection Wavelength: UV detection was performed at 204 nm.
-
Injection Volume: 20 µL of the sample solution was injected into the system.
-
Diluent: The mobile phase was used as the diluent for preparing standard and sample solutions.
The following tables summarize the quantitative data obtained during the validation of the RP-HPLC method for plecanatide, demonstrating its compliance with ICH guidelines.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | NMT 2.0 | < 2.0 |
| Theoretical Plates | NLT 2000 | > 2000 |
| % RSD of replicate injections | NMT 2.0% | < 2.0% |
Table 2: Linearity and Range
| Parameter | Result |
|---|---|
| Linearity Range | 6-30 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Regression Equation | y = mx + c |
Table 3: Accuracy (Recovery Studies)
| Spiked Concentration Level | % Recovery |
|---|---|
| 80% | 99.55% - 101.00% |
| 100% | 99.55% - 101.00% |
| 120% | 99.55% - 101.00% |
Table 4: Precision
| Precision Type | % RSD |
|---|---|
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result |
|---|---|
| LOD | 0.7324 µg/mL |
| LOQ | 2.2195 µg/mL |
Table 6: Robustness
| Parameter Variation | % RSD |
|---|---|
| Flow Rate (± 0.1 mL/min) | Within acceptable limits |
| Wavelength (± 2 nm) | Within acceptable limits |
| Mobile Phase Composition (± 2%) | Within acceptable limits |
Workflow for RP-HPLC Method Validation as per ICH Guidelines
The following diagram illustrates the logical workflow for the validation of an analytical method according to ICH Q2(R1) guidelines.
comparative review of plecanatide acetate and its analogues in preclinical models
Plecanatide (B610132), a synthetic analogue of human uroguanylin, and its analogues represent a class of guanylate cyclase-C (GC-C) agonists designed for the treatment of gastrointestinal disorders. This guide provides a comparative review of the preclinical data for plecanatide and its notable analogue, dolcanatide (B10787436), with a focus on their mechanism of action, in vitro potency, and efficacy in established animal models of intestinal inflammation and visceral pain.
Mechanism of Action: Activating the GC-C Receptor
Plecanatide and its analogues exert their pharmacological effects by binding to and activating the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells.[1] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). The elevated cGMP levels then initiate a cascade of downstream events, including the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), which results in the secretion of chloride and bicarbonate ions into the intestinal lumen. This increased fluid secretion softens the stool and accelerates intestinal transit.[2]
Figure 1: Signaling pathway of plecanatide and its analogues in intestinal epithelial cells.
In Vitro Potency: cGMP Stimulation in T84 Cells
The potency of plecanatide and its analogues is typically assessed by their ability to stimulate the production of intracellular cGMP in the human colon carcinoma cell line, T84, which endogenously expresses the GC-C receptor. The half-maximal effective concentration (EC50) is a key parameter for comparing the in vitro activity of these compounds.
| Compound | Cell Line | Assay | EC50 (mol/L) | Citation(s) |
| Plecanatide | T84 | cGMP Stimulation | 1.9 x 10⁻⁷ | [3][4] |
| Dolcanatide | T84 | cGMP Stimulation | 2.8 x 10⁻⁷ | [3] |
Table 1: Comparative In Vitro Potency of Plecanatide and Dolcanatide.
Preclinical Efficacy in Animal Models
The therapeutic potential of plecanatide and its analogues has been evaluated in various preclinical models that mimic human gastrointestinal diseases.
Models of Intestinal Inflammation (Colitis)
Chemically induced colitis models, such as those using dextran (B179266) sulfate (B86663) sodium (DSS) or trinitrobenzene sulfonic acid (TNBS), are widely used to assess the anti-inflammatory properties of drug candidates.
Experimental Data Summary:
In murine models of DSS- and TNBS-induced colitis, both plecanatide and dolcanatide have demonstrated the ability to ameliorate disease severity. Oral administration of these compounds led to reductions in body weight loss, disease activity index (DAI), and histological damage to the colon.
| Compound | Model | Animal | Key Findings | Citation(s) |
| Plecanatide | DSS-induced colitis | Mice | Reduced colitis severity and disease activity index. | |
| Plecanatide | TNBS-induced colitis | Mice | Ameliorated colitis, comparable to sulfasalazine. | |
| Dolcanatide | DSS-induced colitis | Mice | Reduced colitis severity and disease activity index. | |
| Dolcanatide | TNBS-induced colitis | Mice | Showed anti-inflammatory effects. |
Table 2: Summary of Efficacy in Preclinical Colitis Models.
Figure 2: General experimental workflow for preclinical colitis models.
Models of Visceral Hypersensitivity (Pain)
Animal models of visceral hypersensitivity are used to evaluate the potential of compounds to alleviate abdominal pain, a common symptom in disorders like irritable bowel syndrome (IBS).
Experimental Data Summary:
In rat models of TNBS-induced visceral hypersensitivity, both plecanatide and dolcanatide have been shown to reduce the visceromotor response (abdominal muscle contractions) to colorectal distension, indicating an analgesic effect.
| Compound | Model | Animal | Key Findings | Citation(s) |
| Plecanatide | TNBS-induced visceral hypersensitivity | Rats | Attenuated abdominal contractions in response to colorectal distension. | |
| Dolcanatide | TNBS-induced visceral hypersensitivity | Rats | Reduced visceral hypersensitivity. |
Table 3: Summary of Efficacy in Preclinical Visceral Hypersensitivity Models.
Experimental Protocols
cGMP Stimulation Assay in T84 Cells
-
Cell Culture: Human T84 colon carcinoma cells are cultured to confluence in 24- or 48-well plates.
-
Pre-incubation: The cell monolayers are washed and then pre-incubated with a phosphodiesterase inhibitor, such as 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 10-30 minutes to prevent cGMP degradation.
-
Stimulation: Cells are then incubated with varying concentrations of plecanatide or its analogues for 30 minutes at 37°C.
-
Lysis: The reaction is terminated by adding a lysis agent, such as 0.1 M HCl, to stop phosphodiesterase activity and stabilize cGMP.
-
Quantification: The intracellular cGMP concentration in the cell lysates is measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: cGMP levels are normalized to the total protein content in each well. The EC50 value is calculated from the dose-response curve.
DSS-Induced Colitis Model in Mice
-
Induction: Acute colitis is induced in mice by administering 2.5-5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 5-7 consecutive days.
-
Treatment: Plecanatide, its analogue, or a vehicle control is administered orally once daily throughout the DSS administration period.
-
Clinical Assessment (Disease Activity Index - DAI): Mice are monitored daily for changes in body weight, stool consistency, and the presence of blood in the stool. A DAI score is calculated based on these parameters.
-
Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-20%), 4 (>20%).
-
Stool Consistency: 0 (normal), 2 (loose stool), 4 (diarrhea).
-
Rectal Bleeding: 0 (no blood), 1 (hemoccult positive), 2 (visible blood in stool), 4 (gross rectal bleeding).
-
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. Colon length and weight are measured.
-
Histological Analysis: Colon tissue samples are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histological scoring is performed to assess the degree of inflammation, tissue damage, and architectural changes.
Visceral Hypersensitivity Model in Rats
-
Induction: Visceral hypersensitivity is induced in rats by intrarectal administration of TNBS.
-
Treatment: Plecanatide, its analogue, or a vehicle control is administered orally.
-
Measurement of Visceromotor Response: The response to colorectal distension (CRD) is measured by quantifying the abdominal withdrawal reflex (AWR) or by recording the electromyographic (EMG) activity of the abdominal muscles.
-
Abdominal Withdrawal Reflex (AWR) Scoring: A semi-quantitative scoring system is used to assess the behavioral response to graded colorectal distension. Scores typically range from 0 (no response) to 4 (strong abdominal contraction and body arching).
-
-
Data Analysis: The AWR scores or EMG activity at different distension pressures are compared between treatment groups to determine the analgesic effect of the test compounds.
References
- 1. dovepress.com [dovepress.com]
- 2. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Plecanatide Acetate: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential procedural guidance for the proper disposal of plecanatide (B610132) acetate (B1210297) in a laboratory setting. While plecanatide acetate is not classified as a hazardous substance according to its Safety Data Sheets (SDS), adherence to proper disposal protocols is crucial for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact. The following step-by-step instructions are based on general best practices for non-hazardous pharmaceutical and chemical waste management in research environments.
Waste Identification and Characterization
Before disposal, it is imperative to correctly identify the waste material. This compound waste may exist in various forms, each requiring appropriate handling.
-
Solid Waste: Includes expired or unused pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated labware (e.g., pipette tips, vials, and weigh boats), and any material used for spill cleanup.
-
Liquid Waste: Encompasses solutions containing this compound, such as stock solutions, experimental solutions, and rinsates from cleaning contaminated glassware.
The table below summarizes the key characteristics of this compound waste for proper classification.
| Characteristic | Description | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 1075732-84-1 | |
| Hazard Classification | Not classified as a hazardous substance or mixture. | |
| Physical Form | White to off-white powder. | |
| Primary Concerns | While not hazardous, good laboratory practice dictates that all chemical waste be disposed of responsibly to prevent environmental contamination. |
No specific quantitative disposal limits for this compound (e.g., concentration limits for sewer disposal) were identified in the available documentation. Therefore, it should be treated as chemical waste.
Step-by-Step Disposal Procedures
The following protocols outline the recommended steps for disposing of solid and liquid this compound waste in a laboratory setting.
Experimental Protocol: Disposal of Solid this compound Waste
-
Segregation: At the point of generation, separate solid waste contaminated with this compound from other waste streams (e.g., regular trash, biohazardous waste, hazardous chemical waste).
-
Containerization: Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. For sharps, such as contaminated needles or broken glass, use a designated sharps container.
-
Labeling: The waste container must be clearly labeled with "Chemical Waste," the full chemical name "this compound," and the accumulation start date. Ensure the label is accurate and legible.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and in secondary containment to prevent spills.
-
Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Protocol: Disposal of Liquid this compound Waste
-
Segregation: Do not mix liquid this compound waste with other chemical waste streams unless specifically permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
-
Containerization: Collect liquid waste in a compatible, leak-proof container with a secure, screw-top lid. Glass or high-density polyethylene (B3416737) (HDPE) bottles are generally suitable. Do not use beakers or flasks for waste accumulation.
-
Labeling: Clearly label the liquid waste container with "Chemical Waste," "this compound," and an approximate concentration. Also, include the accumulation start date.
-
Sewer Disposal Prohibited: Do not dispose of this compound solutions down the sanitary sewer unless you have explicit permission from your institution's EHS department. While some non-hazardous liquids may be approved for drain disposal, this requires verification of local wastewater regulations.
-
Storage: Store the sealed liquid waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.
-
Disposal: Once the container is full or the accumulation time limit set by your institution has been reached, arrange for pickup by your EHS department or a certified hazardous waste vendor.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory.
Caption: Workflow for the proper disposal of this compound waste.
Institutional Compliance
The procedures outlined above represent general best practices. It is mandatory for all laboratory personnel to adhere to the specific protocols established by their institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for guidance on waste container types, labeling requirements, storage limitations, and pickup schedules. Federal, state, and local regulations governing pharmaceutical waste disposal must be followed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
